Product packaging for Bergenin monohydrate(Cat. No.:CAS No. 5956-63-8)

Bergenin monohydrate

Cat. No.: B1204147
CAS No.: 5956-63-8
M. Wt: 346.29 g/mol
InChI Key: QCWSXSAFDSGKAT-YOKSUNLASA-N
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Description

Historical Context and Traditional Ethnobotanical Relevance

Bergenin (B1666849), also known by various names including ardisic acid B, bergenit, and cuscutin, has been a staple in traditional medicine systems for centuries, particularly in Ayurveda, Traditional Chinese Medicine, and Unani practices. mdpi.comnih.gov Plants containing bergenin, most notably from the Bergenia genus, are often referred to as "Pashaanbheda" in the Indian Systems of Medicine, which translates to "stone-piercing," alluding to their traditional use for kidney and bladder stones. encyclopedia.pubnih.gov

Historically, various parts of bergenin-containing plants have been utilized to treat a wide array of ailments. The rhizomes of Bergenia species have been traditionally used for healing fractured bones, wounds, and fresh cuts. mdpi.comencyclopedia.pub They have also been employed to address pulmonary infections, diarrhea, vomiting, cough, and fever. mdpi.comencyclopedia.pubresearchgate.net Furthermore, the roots of these plants have been used as a deobstruent, demulcent, and for relieving chest and rib pain. mdpi.com In Nepalese traditional medicine, plants like Astilbe rivularis which contain bergenin, have been used for their antiviral properties. acgpubs.org The ethnobotanical relevance extends to the treatment of heart disorders, stomach diseases, hemorrhoids, and ophthalmia. mdpi.comencyclopedia.pub

Contemporary Academic Interest and Research Landscape

The long-standing traditional use of bergenin has spurred significant interest in the modern scientific community, leading to a surge in research to validate its ethnobotanical claims and uncover its mechanisms of action. mdpi.com Contemporary academic interest is broad, with numerous studies investigating its potential as an anti-inflammatory, antioxidant, neuroprotective, antiviral, and antidiabetic agent, among other activities. mdpi.comstmjournals.inresearchgate.net

The molecular structure of bergenin was initially proposed in 1929 and later revised in 1958. mdpi.comiucr.org Its definitive conformation was established through X-ray analysis of its monohydrate and acetate (B1210297) derivatives. mdpi.com This structural understanding has paved the way for more targeted research into its biological activities.

Despite its promising pharmacological profile, the therapeutic application of bergenin is met with challenges such as poor solubility, low oral bioavailability, and a short biological half-life. mdpi.comnih.gov Consequently, a significant area of current research is focused on developing novel drug delivery systems to enhance its efficacy. mdpi.comresearchgate.net These include phospholipid complexes, nanoparticles, and extended-release tablets. mdpi.com

Detailed Research Findings

Modern research has delved deep into the pharmacological properties of bergenin, revealing its potential in various therapeutic areas.

Antioxidant and Anti-inflammatory Activities

Bergenin has demonstrated significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. mdpi.comontosight.ai Its anti-inflammatory effects are well-documented, with studies showing its ability to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.comnih.gov Research has shown that bergenin can suppress the NF-κB signaling pathway, a key regulator of inflammation. mdpi.comresearchgate.net For instance, it has been shown to be effective in animal models of acute lung injury and mastitis by inhibiting this pathway. mdpi.comresearchgate.net

Neuroprotective Effects

The neuroprotective potential of bergenin is a growing area of interest. Studies suggest it may be beneficial in managing neurodegenerative diseases like Alzheimer's. nih.gov Research indicates that bergenin can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov It has also been shown to reduce oxidative stress and neuroinflammation in the brain. nih.govtandfonline.com In models of ischemic stroke, bergenin has been found to improve cognitive function and reduce neuronal apoptosis. nih.gov

Antiviral Activity

Bergenin has exhibited promising antiviral activity against various viruses. It has shown good activity against the herpes simplex virus type-1. acgpubs.orgresearchgate.net Research has also indicated its potential against the influenza A virus. researchgate.net

Metabolic Disorders

In the context of metabolic diseases, bergenin has been investigated for its antidiabetic and anti-hyperuricemic effects. mdpi.com It has been shown to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion, and to improve insulin (B600854) sensitivity. mdpi.comresearchgate.net Studies on mice with high-fat diet-induced type 2 diabetes have shown that bergenin can lower body weight gain, plasma glucose, and insulin levels. researchgate.netresearchgate.net Furthermore, bergenin has demonstrated the ability to reduce serum urate levels in animal models of hyperuricemia by promoting the excretion of uric acid. mdpi.comresearchgate.net

Table 1: Summary of Key Research Findings on Bergenin Monohydrate

Research Area Key Findings References
Antioxidant Scavenges free radicals, inhibits lipid peroxidation. mdpi.com, ontosight.ai
Anti-inflammatory Suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via the NF-κB pathway. mdpi.com, researchgate.net, nih.gov
Neuroprotective Inhibits AChE and BuChE, reduces oxidative stress and neuroinflammation. tandfonline.com, nih.gov, nih.gov
Antiviral Shows activity against herpes simplex virus type-1 and influenza A virus. researchgate.net, acgpubs.org
Metabolic Disorders Inhibits α-glucosidase, improves insulin sensitivity, lowers blood glucose and uric acid levels. mdpi.com, researchgate.net, researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O10 B1204147 Bergenin monohydrate CAS No. 5956-63-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2/t6-,8-,10+,12+,13-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWSXSAFDSGKAT-YOKSUNLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

477-90-7 (Parent)
Record name Bergenin hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9045550
Record name Bergenin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5956-63-8, 108032-11-7
Record name Bergenin hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bergenin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation, Chemical Synthesis, and Biosynthesis

Natural Occurrence and Isolation Methodologies

Bergenin (B1666849) is a secondary metabolite found in numerous plant species. nih.gov Its isolation from these natural sources has been a subject of extensive research, leading to the development of various extraction and purification protocols.

Bergenin is predominantly found in plants of the Saxifragaceae, Myrsinaceae, and Euphorbiaceae families. mdpi.com The rhizomes of plants from the Bergenia genus are particularly rich sources, which has led to the compound's name. mdpi.comencyclopedia.pub The first isolation of this bioactive compound was from the rhizomes of Saxifraga (Bergenia) siberica. mdpi.comencyclopedia.pub

These plants are typically found in the temperate and cold regions of the Himalayas, spanning from Kashmir to Bhutan, at altitudes between 900 and 3000 meters. cabidigitallibrary.orgchemijournal.com The geographic distribution also includes Afghanistan, South Tibet, Pakistan, and parts of China. cabidigitallibrary.orgchemijournal.comresearchgate.net

Table 1: Botanical Sources of Bergenin

Plant Family Species Part(s) Used Geographic Region/Country Reference(s)
Saxifragaceae Bergenia ciliata Rhizome, Roots Himalayas, Pakistan antropocene.itmdpi.comcabidigitallibrary.org
Saxifragaceae Bergenia ligulata Rhizome Himalayas antropocene.itcabidigitallibrary.org
Saxifragaceae Bergenia stracheyi Rhizome Himalayas antropocene.it
Saxifragaceae Rodgersia sambucifolia - - researchgate.net
Myrsinaceae Ardisia crenata Roots - nih.govresearchgate.net
Myrsinaceae Ardisia elliptica - - antropocene.it
Myrsinaceae Ardisia japonica Leaves - nih.gov
Fabaceae Peltophorum dubium Roots, Bark - nih.gov
Euphorbiaceae Mallotus japonicus - - antropocene.itfrontiersin.org
Dipterocarpaceae Dryobalanops aromatica Stem Bark - antropocene.it

The extraction and purification of bergenin from plant matrices involve a series of sophisticated techniques designed to maximize yield and purity. Traditional methods such as Soxhlet extraction and maceration have been used, but advanced methods offer greater efficiency. nih.govinnpharmacotherapy.comijcrt.org

One common initial step involves macerating the powdered plant material (e.g., rhizomes) in methanol (B129727). innpharmacotherapy.com The resulting crude extract is then subjected to solvent-solvent partitioning to remove lipids and other impurities before further purification. innpharmacotherapy.com

Advanced extraction methods include:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.netnih.gov Studies have shown that MAE can be more efficient than conventional methods, yielding a higher amount of bergenin per mass of plant material. nih.gov

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, this method employs solvents at elevated temperatures and pressures, which increases extraction efficiency and reduces extraction time and solvent consumption. ijcrt.org

Sonication-Aided Maceration: This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving the extraction of intracellular compounds like bergenin. mdpi.com

Following initial extraction, crude bergenin extracts require purification, which is typically achieved through various chromatographic techniques. The choice of method depends on the desired scale and purity.

Column Chromatography (CC): This is a fundamental technique used for purification. Silica (B1680970) gel is a common stationary phase, with elution carried out using solvent systems like dichloromethane:methanol. nih.gov Sephadex LH-20 is also used for further purification of fractions obtained from initial column chromatography. innpharmacotherapy.com

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus preventing irreversible adsorption of the sample. It has been successfully coupled with MAE for the rapid separation and purification of bergenin from crude extracts of Ardisia creanta and Rodgersia sambucifolia, yielding purities over 99%. researchgate.netcapes.gov.br

Medium-Pressure Liquid Chromatography (MPLC): MPLC systems using polyamide columns coupled with MCI GEL® CHP20P (a reversed-phase resin) have been effective in purifying bergenin from Saxifraga atrata extract, achieving over 99% purity. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reversed-phase (RP-HPLC) configuration with a C18 column, is a standard and reliable method for the analysis and purification of bergenin. ingentaconnect.comnih.gov It is often used to determine the purity of the final product. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers the advantage of simultaneous analysis of multiple samples, making it suitable for quality control and quantification of bergenin in various plant extracts and herbal formulations. ijcrt.orgwalshmedicalmedia.comresearchgate.net

To maximize the yield of bergenin, various extraction parameters are optimized. These include the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio. Response surface methodology (RSM) is often employed to systematically study the effects of these variables and find the optimal conditions. dntb.gov.ua

For Microwave-Assisted Extraction (MAE), key optimized parameters include:

Solvent System: Mixtures of ethanol (B145695) and water, or methanol and water, are frequently found to be effective. For instance, 60% aqueous methanol was used for extracting bergenin from Ardisia crenata. researchgate.net

Temperature and Time: These are critical variables. In one study on Peltophorum dubium, the temperature and time were varied to find the optimal extraction conditions. nih.gov

Liquid/Solid Ratio: This ratio affects the extraction efficiency. A ratio of 10:1 (mL/g) was found to be optimal in an MAE method for Ardisia crenata. researchgate.net

Table 2: Examples of Optimized Extraction Parameters for Bergenin

Plant Source Extraction Method Optimized Parameters Bergenin Yield/Purity Reference(s)
Ardisia crenata / Rodgersia sambucifolia MAE-HSCCC Solvent: 60% aq. methanol; Ratio: 10/1 (mL/g); Temp: 60°C; Time: 15 min Purity: >99% researchgate.net
Peltophorum dubium MAE Solvent: EtOH:H₂O (6:4); Power: 200 W; Solvent Vol: 3 mL (Temp. and time were variable) 0.45% yield (vs 0.0839% conventional) nih.gov

Advanced Extraction and Purification Techniques

Chemical Synthesis and Semisynthesis of Bergenin Monohydrate

While bergenin is abundant in nature, chemical synthesis provides an alternative route to the molecule and allows for the creation of novel derivatives.

The total chemical synthesis of bergenin is complex and not currently sufficient to meet commercial demand. frontiersin.org However, synthetic pathways to its core structure have been developed. A notable example is the short, high-yielding total synthesis of 8,10-di-O-methylbergenin, a derivative of bergenin. acs.org

Key steps in this synthetic route included:

Stereoselective C-glycosylation: An O-glycoside was formed which then rearranged under Lewis acidic conditions to create the crucial β-C-aryl bond. acs.org

Palladium(0)-catalyzed Carbonylation: This step was used to introduce a carbonyl group to the aromatic ring. acs.org

Regioselective Lactonization: The final step involved the formation of the lactone ring to complete the isocoumarin (B1212949) structure of the bergenin skeleton. acs.org

Such pathways are valuable as they can be adapted to produce a variety of bergenin analogues for further study. acs.org

In addition to total synthesis, semisynthetic derivatives are often created by chemically modifying bergenin isolated from natural sources. researchgate.netbjmu.edu.cn These modifications, typically involving the esterification of bergenin's hydroxyl groups with various fatty acids or other moieties, are performed to enhance its pharmacological properties. nih.govfrontiersin.org

Recent research has successfully elucidated the biosynthetic pathway of bergenin in plants like Bergenia purpurascens and Ardisia japonica. frontiersin.org This discovery is crucial for potential large-scale production using synthetic biology approaches. frontiersin.org

The pathway begins with a common precursor from primary metabolism:

Shikimic acid (SA) is converted to gallic acid (GA) . This reaction is catalyzed by the enzyme shikimate dehydrogenase (SDH). frontiersin.org

Gallic acid (GA) is then methylated to form 4-O-methyl gallic acid (4-O-Me-GA) by an O-methyltransferase (OMT) enzyme. frontiersin.org

A novel C-glycosyltransferase (CGT) enzyme uses 4-O-Me-GA as a substrate and attaches a glucose molecule (from UDP-glucose) to the C-2 position, forming 2-Glucosyl-4-O-Me-GA . frontiersin.org

The final step involves an intramolecular dehydration and ring-closure reaction to form the lactone ring, yielding bergenin . frontiersin.org

The identification of these key enzymes (SDH, OMT, and CGT) provides the genetic tools necessary for the potential de novo synthesis of bergenin in microbial cell factories. frontiersin.org

Semisynthetic Derivatization and Scaffold Modification

The bergenin molecule possesses several functional groups, including multiple hydroxyl groups, that are amenable to chemical modification. frontiersin.orgnih.gov These sites provide opportunities for semisynthetic derivatization to create novel compounds with potentially enhanced or new biological activities. By using the bergenin structure as a scaffold, researchers have developed various derivatives. nih.govresearchgate.net

One common strategy is the Williamson synthesis, which has been used to produce alkyl derivatives of bergenin. scielo.br This method has successfully yielded compounds such as 8,10-dihexyl-bergenin, 8,10-didecyl-bergenin, and 8,10-ditetradecyl-bergenin, which were reported for the first time following their synthesis from bergenin isolated from Peltophorum dubium roots. scielo.br Research has shown that such structural modifications can significantly improve certain properties; for example, the antibacterial activity of bergenin was notably enhanced in its alkyl derivatives. scielo.br Specifically, 8,10-dihexyl-bergenin and 8,10-didecyl-bergenin showed promising activity against the Gram-positive bacteria Staphylococcus aureus. scielo.br

Other modifications have been explored to create derivatives with different functionalities. For instance, a series of bergenin derivatives were designed and synthesized to investigate their potential as immunosuppressive agents. nih.gov Among these, compounds 7 and 13 (specific structures detailed in the source study) demonstrated the most potent inhibition of mouse splenocyte proliferation. nih.gov This line of research underscores that the hydrophobicity of the derivatives and the configuration of the hydroxyl group at the C-4 position are important factors for immunosuppressive activity. nih.gov The synthesis of bergenin/cinnamic acid hybrids has also been reported, with some hybrids showing notable antitumor activity. frontiersin.org

These studies highlight that the bergenin scaffold is a versatile starting point for generating new chemical entities with tailored biological profiles. bjmu.edu.cn

Table 1: Examples of Semisynthetic Bergenin Derivatives and Their Reported Activities

Derivative Name Method/Modification Reported Bioactivity Reference(s)
8,10-dihexyl-bergenin Williamson Synthesis Antibacterial scielo.br
8,10-didecyl-bergenin Williamson Synthesis Antibacterial scielo.br
8,10-ditetradecyl-bergenin Williamson Synthesis Antibacterial scielo.br
8,10-dibenzoylbergenin Chemical Derivatization Antibacterial researchgate.net
Bergenin-cinnamic acid hybrids Chemical Synthesis Antitumor frontiersin.org
Derivative 7 Structural Modification Immunosuppressive nih.gov

Biosynthetic Pathways and Metabolic Engineering in Producer Organisms

The natural production of bergenin in plants is intrinsically linked to the shikimic acid metabolic pathway, and recent advancements in biotechnology have enabled the reconstruction of this pathway in microorganisms for enhanced production. mdpi.comnih.gov

The biosynthesis of bergenin is closely related to the synthesis of gallic acid. frontiersin.orgmdpi.comresearchgate.net The process begins with the condensation of erythrose-4-phosphate and phosphoenolpyruvate, which leads to the formation of 3-dehydroquinic acid. mdpi.com This intermediate is then dehydrated to form 3-dehydroshikimic acid, which is subsequently converted into gallic acid through oxidation and enolization reactions. mdpi.com

For a long time, the precise steps leading from gallic acid to bergenin remained unclear. nih.gov However, recent research has successfully elucidated the key enzymatic steps in producer organisms like Ardisia japonica and Bergenia purpurascens. bioglyco.coma-z.lunih.gov Structurally, bergenin is the lactone product of 4-O-methyl gallic acid 2-C-β-D-glycoside (4-OMGA-Glc). nih.govbioglyco.com It is now understood that gallic acid serves as the primary precursor. nih.govbioglyco.com

The pathway proceeds through two critical enzymatic modifications: O-methylation and C-glycosylation. bioglyco.coma-z.lu

O-methylation: Gallic acid is first methylated at the 4-OH position to form 4-O-methyl gallic acid (4-O-Me-GA). This reaction is catalyzed by specific O-methyltransferases (OMTs). a-z.lunih.govfrontiersin.org

C-glycosylation: Subsequently, a glucose moiety is transferred to the C-2 position of 4-O-Me-GA. This step is catalyzed by a C-glycosyltransferase (CGT), resulting in the formation of 2-Glucosyl-4-O-methyl gallic acid (also referred to as 4-OMGA-Glc), the direct precursor to bergenin. a-z.lunih.govfrontiersin.org

Cyclization: Bergenin is ultimately formed through a ring-closure reaction of its precursor, which can occur under acidic conditions or via dehydration catalyzed by plant dehydratases. a-z.lufrontiersin.org

Several key enzymes responsible for these transformations have been functionally identified and characterized. a-z.lunih.gov

Table 2: Key Enzymes in the Biosynthesis of Bergenin

Enzyme Abbreviation Organism Source Function Reference(s)
Shikimate Dehydrogenase BpSDH2 Bergenia purpurascens Catalyzes the two-step dehydrogenation of shikimic acid to form gallic acid. a-z.lunih.gov
O-methyltransferase BpOMT1 Bergenia purpurascens Facilitates the methylation at the 4-OH position of gallic acid. a-z.lunih.gov
O-methyltransferase AjOMT1 / AjOMT2 Ardisia japonica Performs highly regioselective 4-O-methylation of gallic acid. bioglyco.coma-z.lu

The low abundance of bergenin in its natural plant sources and the challenges associated with its chemical synthesis have spurred the development of biotechnological production methods. nih.govfrontiersin.orgnih.gov Metabolic engineering, particularly using microbial chassis like Escherichia coli, has emerged as a promising strategy. nih.govresearchgate.net

Researchers have successfully reconstructed the de novo biosynthetic pathway of bergenin's direct precursor, 4-OMGA-Glc, in E. coli. nih.govnih.govresearchgate.net This was achieved by designing and assembling distinct metabolic modules:

GA-producing module: Engineered to synthesize gallic acid from glucose. researchgate.net This involved co-expressing enzymes like chorismate lyase (UbiC) and an engineered p-hydroxybenzoate hydroxylase (PobA). bioglyco.com

OMT-CGT module: Incorporates the key enzymes (AjOMT2 and AjCGT1) that convert gallic acid into 4-OMGA-Glc. bioglyco.comresearchgate.net

Donor-supplying module: Ensures a sufficient supply of the necessary co-substrates for the enzymatic reactions. researchgate.net

The engineered E. coli strains produce 4-OMGA-Glc, which can then be conveniently converted into bergenin through a simple in situ acid treatment that facilitates esterification. nih.govnih.govresearchgate.net Through further optimization and fed-batch fermentation in a 3-L bioreactor, this synthetic biology approach has achieved a production titer of 1.41 g/L of bergenin. nih.govnih.govresearchgate.net This work establishes a foundation for the sustainable and large-scale production of bergenin, helping to alleviate its reliance on extraction from slow-growing medicinal plants. nih.govfrontiersin.org

Another biotechnological strategy involves using elicitors in plant cell cultures. A study demonstrated that using endophytic bacteria as biotic elicitors in cell suspension cultures of Bergenia pacumbis could enhance the production of bergenin. thieme-connect.com Treatment with cells of Moraxella sp. or spent media from Micrococcus sp. resulted in a 3-fold increase in bergenin yield compared to control cultures. thieme-connect.com This approach represents an alternative method for improving the productivity of plant-based in vitro systems. thieme-connect.com

Structural Characterization and Chemical Modifications

Advanced Spectroscopic and Analytical Characterization

The definitive structure of bergenin (B1666849) monohydrate has been elucidated and confirmed through a variety of advanced analytical techniques.

Mass Spectrometry (e.g., LC-ESI-MS/MS, fragmentation patterns)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is a powerful tool for the identification and quantification of bergenin. nih.govstmjournals.in In negative ESI mode, bergenin typically forms a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 327.3. nih.govresearchgate.net

Subsequent fragmentation (MS/MS) of this precursor ion provides characteristic product ions that confirm the structure. A common fragmentation pathway involves the transition from m/z 327.3 to m/z 192.0. nih.govresearchgate.netresearchgate.net This fragmentation is indicative of the core isocoumarin (B1212949) structure. The fragmentation patterns are crucial for distinguishing bergenin from other compounds in complex mixtures, such as plant extracts. researchgate.netarabjchem.org The fragmentation of the precursor ion is achieved by increasing its internal energy, often through collision-induced dissociation, which leads to the cleavage of the weakest bonds. nationalmaglab.org

Table 1: Key Mass Spectrometry Data for Bergenin
Ion TypePrecursor Ion (m/z)Product Ion (m/z)Reference
[M-H]⁻327.3192.0 nih.govresearchgate.net
[M+H]⁺329.0867311, 293, 251 nih.gov

Infrared and Ultraviolet Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in bergenin monohydrate. The IR spectrum of bergenin shows characteristic absorption bands corresponding to its various functional groups. mdpi.comnih.gov

Key IR absorption peaks include:

O-H stretching: A broad band around 3387 cm⁻¹ indicates the presence of hydroxyl groups. mdpi.com

Aromatic C-H stretching: A peak at approximately 3244 cm⁻¹. mdpi.com

Alkyl C-H stretching: Peaks around 2960 and 2894 cm⁻¹. mdpi.com

C=O stretching: A strong absorption peak around 1700 cm⁻¹ is characteristic of the lactone carbonyl group. mdpi.com

Aromatic C=C stretching: Peaks are observed at 1609, 1526, and 1463 cm⁻¹. mdpi.com

C-O-C stretching (aromatic): A peak around 1333 cm⁻¹. mdpi.com

Ultraviolet (UV) spectroscopy of bergenin in methanol (B129727) or ethanol (B145695) reveals maximum absorption (λmax) peaks at approximately 219 nm and 274-277 nm, which are consistent with its aromatic isocoumarin structure. mdpi.comchembk.comdeakin.edu.au The deep purple color of the DPPH radical, which has a UV-VIS maximum absorption at 517 nm, is used in assays to measure the antioxidant capacity of compounds like bergenin. nast.gov.np

Table 2: Spectroscopic Data for Bergenin
TechniqueSolventPeak/Wavelength (λmax)Reference
UV SpectroscopyMethanol/Ethanol219 nm, 274-277 nm mdpi.comchembk.com
IR Spectroscopy (cm⁻¹)KBr disc~3387 (O-H) mdpi.com
~1700 (C=O) mdpi.com
~1609, 1526, 1463 (C=C, aromatic) mdpi.com
~3244 (C-H, aromatic) mdpi.com
~2960, 2894 (C-H, alkyl) mdpi.com
~1333 (C-O-C, aromatic) mdpi.com

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of bergenin. Both ¹H and ¹³C NMR data have been extensively reported and are crucial for confirming the connectivity and stereochemistry of the molecule. rsc.orgrsc.orgrsc.orgasianpubs.orgnih.gov

The ¹H NMR spectrum of bergenin typically shows signals for the aromatic protons, the anomeric proton of the glucose unit, and other protons of the sugar and isocoumarin rings. rsc.org Similarly, the ¹³C NMR spectrum shows distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the glucose moiety. rsc.orghmdb.ca Two-dimensional NMR techniques have been used to definitively assign the chemical structure of natural bergenin. researchgate.net

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Bergenin
NucleusSolventKey Chemical Shifts (ppm)Reference
¹H NMRCD₃OD7.29 (s, aromatic-H), 6.89 (s, aromatic-H), 4.67 (t, anomeric-H) rsc.org
¹³C NMRCDCl₃160-155 (aromatic-C), 133.8 (aromatic-C), 125-116 (aromatic-C), 103-91 (sugar-C), 72.5 (sugar-C), 31.1, 25.2 rsc.org
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

X-ray Crystallography and Diffraction Studies

Single-crystal X-ray diffraction analysis has unequivocally established the three-dimensional structure and absolute stereochemistry of this compound. nih.govresearchgate.netmdpi.com These studies confirm that bergenin consists of three six-membered rings: an aromatic ring, an annulated δ-lactone ring, and a glucopyranose ring. mdpi.com The glucopyranose ring adopts a chair conformation, while the δ-lactone ring is in a half-chair conformation. mdpi.com

The crystal structure of this compound reveals an extensive network of hydrogen bonds. researchgate.netmdpi.com Specifically, there are six intermolecular and one intramolecular hydrogen bond that define the crystal packing. mdpi.comresearchgate.net Powder X-ray diffraction (PXRD) patterns are also used to characterize the solid-state form of bergenin and to detect any crystalline transformations. ingentaconnect.comnih.gov Studies have shown that commercial bergenin exists as the monohydrate form. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how the chemical structure of bergenin relates to its biological activities. These studies are fundamental for designing more potent and selective derivatives. frontiersin.orgmdpi.com

Identification of Key Pharmacophoric Features

The isocoumarin scaffold of bergenin is considered essential for its biological activities. nih.govresearchgate.netbenthamdirect.com Molecular docking and SAR studies have identified several key pharmacophoric features:

The Isocoumarin Core: This fused ring system is a critical feature for many of the observed biological effects. researchgate.netnih.gov

Hydroxyl Groups: The phenolic hydroxyl groups on the aromatic ring contribute significantly to the antioxidant properties of bergenin through free radical scavenging. mdpi.com

The Glucopyranose Moiety: The sugar part of the molecule influences its solubility and pharmacokinetic properties. mdpi.com

Potential for Esterification: Studies have shown that esterifying bergenin with other molecules, such as gallic acid, caffeic acid, or ferulic acid, can enhance its anti-inflammatory and antioxidant activities. arabjchem.org For instance, the presence of phenolic acid groups attached via ester bonds appears to be important for higher anti-inflammatory activity. arabjchem.org A pharmacophore model developed for DNA methyltransferase inhibitors identified bergenin as a potential candidate, highlighting features like hydrogen bond acceptors, a hydrogen bond donor, and an aromatic ring. mdpi.com

Influence of Stereochemistry on Biological Activity

The stereochemistry of the bergenin molecule is a critical determinant of its biological activity. Studies involving the synthesis and evaluation of bergenin derivatives have revealed that modifications to the stereochemistry can significantly impact their pharmacological effects. nih.govrsc.org

Specifically, the configuration of the hydroxyl group at the C-4 position within the sugar moiety has been identified as important for the immunosuppressive activity of bergenin derivatives. nih.govrsc.org In one study, inversion of the C-4 configuration was one of the modifications explored in the synthesis of a series of bergenin derivatives. nih.gov The resulting compounds were evaluated for their immunosuppressive effects, and it was found that the stereochemistry at this position, along with other factors like hydrophobicity and the ability to form hydrogen bonds, played a crucial role in the observed activity. nih.govrsc.org This highlights the stereospecific nature of the interactions between bergenin and its biological targets.

Rational Design and Synthesis of Bergenin Derivatives and Analogs

The inherent therapeutic potential of bergenin has prompted extensive research into the rational design and synthesis of its derivatives and analogs. These efforts are primarily aimed at overcoming certain limitations of the parent compound, such as its limited oral bioavailability due to insufficient solubility and permeability, and enhancing its targeted biological activities. frontiersin.orgmdpi.com

Modification for Targeted Biological Activities

A primary strategy in the development of bergenin derivatives involves the targeted modification of its chemical structure to enhance specific biological activities. Researchers have successfully synthesized a range of derivatives by introducing various functional groups at different positions on the bergenin scaffold. nih.gov

For instance, to improve the antioxidant activity of bergenin, which is attributed to its five hydroxyl groups, scientists have synthesized derivatives through the esterification of these hydroxyl groups with various fatty acids. frontiersin.orgnih.gov This approach has led to the creation of derivatives with significantly enhanced antioxidant properties. nih.gov

In the pursuit of new immunosuppressive agents, a series of bergenin derivatives were designed and synthesized with modifications to the sugar moiety, substitution of the phenolic hydroxyls, and inversion of the C-4 configuration. nih.gov This led to the discovery of compounds with potent immunosuppressive effects. nih.govrsc.org Specifically, alkylated derivatives with n-hexyl and n-heptyl groups on the two phenolic hydroxyls demonstrated improved inhibitory activities. nih.govrsc.org

Furthermore, modifications have been aimed at improving other pharmacological properties. For example, the synthesis of 11-O-(3′,4′-dimethoxybenzoyl)-bergenin resulted in a derivative with potent α-glucosidase inhibitory activity, highlighting the potential of bergenin derivatives in managing diabetes. tandfonline.com The presence and position of substituents on the bergenin molecule were found to be critical in altering this specific biological activity. tandfonline.com

Table 1: Examples of Bergenin Derivatives and their Targeted Biological Activities

Derivative Modification Targeted Biological Activity Key Findings
Compound 7 Alkylation of phenolic hydroxyls with n-hexyl group Immunosuppression Displayed strong inhibition of mouse splenocyte proliferation (IC₅₀ = 3.52 μM). nih.gov
Compound 13 Alkylation of phenolic hydroxyls with n-heptyl group Immunosuppression Showed potent inhibition of mouse splenocyte proliferation (IC₅₀ = 5.39 μM). nih.gov
11-O-acyl derivatives Esterification of hydroxyl groups with fatty acids Antioxidant Significantly improved antioxidant activity compared to the parent bergenin. nih.gov
11-O-(3′,4′-dimethoxybenzoyl)-bergenin Benzoylation at the 11-O position α-glucosidase inhibition Exhibited the highest potent inhibitory activity among the synthesized derivatives. tandfonline.com
Acetylbergenin Acetylation Antinociceptive Showed antinociceptive activity, indicating potential for pain management. conhecer.org.br

Prodrug Design Strategies for Improved Biological Performance

A significant challenge in the clinical application of bergenin is its low oral bioavailability, which is partly due to its hydrophilic nature and instability at neutral to basic pH conditions. frontiersin.orgnih.gov To address these issues, prodrug strategies have been employed to enhance its biological performance. mdpi.comnih.gov

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The primary goal of designing bergenin prodrugs is to improve its lipophilicity and stability, thereby enhancing its absorption and bioavailability. nih.gov

Researchers have synthesized various ester and ether prodrugs of bergenin. nih.gov These prodrugs demonstrated significantly improved lipophilicity compared to the parent compound. nih.gov The stability of these prodrugs was evaluated under different pH conditions, in simulated gastric and intestinal fluids, and in the presence of plasma and esterase enzymes. nih.gov

One particularly promising prodrug, an acetyl ester derivative (4a₂), was found to be stable at gastric and intestinal pH. nih.gov Crucially, it was completely converted back to the active parent compound, bergenin, in plasma, which is the desired characteristic of an ideal prodrug. nih.gov This suggests that the prodrug approach is a viable strategy for overcoming the pharmacokinetic limitations of bergenin.

Table 2: Properties of Bergenin and its Acetyl Ester Prodrug

Compound Lipophilicity Stability at Gastric/Intestinal pH Conversion in Plasma
Bergenin Hydrophilic Stable in acidic, unstable in neutral-basic pH nih.gov -
**Acetyl ester prodrug (4a₂) ** Significantly improved nih.gov Stable nih.gov Completely transformed to bergenin nih.gov

Preclinical Pharmacological Activities and Molecular Mechanisms

Anti-inflammatory Properties and Signaling Modulation

Bergenin (B1666849) monohydrate exhibits potent anti-inflammatory effects by modulating various components of the inflammatory cascade, including the production of signaling molecules and the activity of key intracellular pathways.

Regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, PGE2)

Bergenin monohydrate has been shown to effectively suppress the expression and release of several key pro-inflammatory cytokines. In a model of Klebsiella pneumoniae infection, this compound treatment significantly ameliorated lung injury by suppressing the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Prostaglandin E2 (PGE2). nih.govnih.gov Similarly, in a model of hepatic ischemia-reperfusion injury, bergenin dose-dependently down-regulated these inflammatory factors (TNF-α, IL-6, and IL-1β). researchgate.net Studies have also demonstrated its ability to downregulate TNF-α and IL-6 in the context of copper-induced oxidative stress. researchgate.net The overexpression of such pro-inflammatory cytokines is a hallmark of many chronic inflammatory diseases, suggesting a therapeutic potential for inhibitors. nih.gov

Table 1: Effect of this compound on Pro-inflammatory Cytokines
CytokineEffectExperimental ModelReference
TNF-αSuppression/Down-regulationKlebsiella pneumoniae infection, Hepatic ischemia-reperfusion, Copper-induced oxidative stress nih.govnih.govresearchgate.netresearchgate.net
IL-1βSuppression/Down-regulationKlebsiella pneumoniae infection, Hepatic ischemia-reperfusion nih.govnih.govresearchgate.net
IL-6Suppression/Down-regulationKlebsiella pneumoniae infection, Hepatic ischemia-reperfusion, Copper-induced oxidative stress nih.govnih.govresearchgate.netresearchgate.net
PGE2SuppressionKlebsiella pneumoniae infection nih.govnih.gov

Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPK, JAK/STAT, PPAR-γ)

The anti-inflammatory effects of this compound are mediated through its interaction with critical intracellular signaling pathways.

NF-κB and MAPK Pathways : Research indicates that this compound executes its anti-inflammatory effects via the classical Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.govnih.gov In Klebsiella pneumoniae-infected models, bergenin treatment drastically suppressed the phosphorylation of the three MAPK subfamilies: p38, ERK, and JNK. nih.gov Concurrently, it inhibited the phosphorylation of IκB and the NF-κB p65 subunit, which is crucial for the transcription of inflammatory genes. nih.gov

JAK/STAT Pathway : Bergenin has been observed to decrease the phosphorylation of proteins related to the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, specifically JAK2/STAT1, in a dose-dependent manner. researchgate.net Overactivation of the JAK/STAT pathway is linked to hyperinflammation, and its inhibition can suppress excessive cytokine expression. researchgate.netembopress.org

PPAR-γ Pathway : this compound also demonstrates hepatoprotective effects by activating the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway. researchgate.net Studies have shown that bergenin treatment increases the expression of PPAR-γ-related genes, which contributes to its ability to inhibit the release of inflammatory factors. researchgate.net

Modulation of Cyclooxygenases (COX-1, COX-2) and Phospholipase A2 (PLA2)

Bergenin demonstrates inhibitory activity against key enzymes involved in the arachidonic acid cascade, which produces inflammatory mediators like prostaglandins. It has been reported to possess inhibitory activity against Phospholipase A2 (PLA2) as well as both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). researchgate.net Specifically, bergenin showed strong inhibitory efficacy against COX-2, an enzyme often upregulated during inflammatory processes. researchgate.netscielo.br The inhibition of PLA2 and COX enzymes is a critical mechanism for controlling the production of potent lipid mediators involved in inflammation. nih.govnih.gov

Antioxidant Mechanisms and Redox Homeostasis

This compound plays a significant role in maintaining cellular redox balance through direct scavenging of harmful radicals and by bolstering the body's own antioxidant defense systems.

Reactive Oxygen Species (ROS) Scavenging and Lipid Peroxidation Inhibition

Bergenin is a potent scavenger of Reactive Oxygen Species (ROS). researchgate.net Its demethylated form, norbergenin, is particularly noted for its high antioxidant capacity and its ability to neutralize excess ROS, thereby inhibiting oxidative stress. nih.govnih.gov Bergenin effectively neutralizes free radicals such as DPPH (2, 2-diphenyl-1-picryl hydroxyl). researchgate.net Furthermore, it reduces oxidative damage by decreasing lipid peroxidation, a process where free radicals damage cell membranes. researchgate.net In models of Klebsiella pneumonia infection, bergenin was shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.gov

Table 2: Antioxidant Actions of this compound
MechanismEffectMarker/AssayReference
ROS ScavengingDirect neutralization of free radicalsDPPH assay, •OH, •OOH scavenging researchgate.netnih.govnih.gov
Lipid Peroxidation InhibitionReduction of oxidative damage to lipidsDecreased Malondialdehyde (MDA) levels nih.govnih.govresearchgate.net

Enhancement of Endogenous Antioxidant Systems (e.g., Nrf2/HO-1 pathway, SOD, Catalase, GSH)

Beyond direct scavenging, this compound enhances the cellular antioxidant defense network.

Nrf2/HO-1 Pathway : Bergenin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Upon activation, Nrf2 translocates to the nucleus and promotes the expression of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). nih.govnih.govresearchgate.net This activation leads to an increased ability of cells to resist oxidative damage. mdpi.com

Antioxidant Enzymes : Treatment with bergenin effectively increases the levels and activity of key antioxidant enzymes. It has been shown to improve the activity of Superoxide Dismutase (SOD), Catalase (CAT), and glutathione peroxidase. researchgate.netnih.gov In various experimental models, bergenin dose-dependently increased SOD and Catalase levels in different brain regions and raised SOD activity in lung tissue. nih.govnih.govnih.gov

Glutathione (GSH) : Bergenin also boosts the levels of reduced glutathione (GSH), a critical intracellular antioxidant. nih.govnih.gov Studies have demonstrated that bergenin treatment significantly increases GSH levels in both cell cultures and animal models. nih.govnih.govnih.gov

This enhancement of the Nrf2 pathway and subsequent upregulation of antioxidant enzymes like SOD, Catalase, and GSH levels collectively contribute to the potent antioxidant and cytoprotective effects of this compound. nih.govnih.govresearchgate.net

Anticancer Research in In Vitro and In Vivo Models

This compound, a naturally occurring isocoumarin (B1212949) derivative, has demonstrated notable anticancer properties in a variety of preclinical studies. nih.gov Its mechanisms of action are multifaceted, targeting key cellular processes involved in cancer progression, including cell proliferation, apoptosis, angiogenesis, and oncogenic signaling pathways.

Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction (In vitro)

Bergenin's ability to inhibit the growth of cancer cells is largely attributed to its capacity to halt the cell cycle and induce programmed cell death, or apoptosis.

Bergenin has been shown to interfere with the normal progression of the cell cycle in various cancer cell lines, leading to an accumulation of cells in specific phases and thereby preventing their division and proliferation. nih.govresearchgate.net For instance, in HeLa cervical cancer cells, treatment with bergenin resulted in a concentration-dependent arrest of the cell cycle in the G0/G1 phase. nih.gov Similarly, studies have indicated that bergenin can induce cell cycle arrest in the G1/G2 phases in other human cancer cells. nih.govresearchgate.net Furthermore, in SiHa human cervical cancer cells, bergenin was found to be a major bioactive component of a mangrove leaf extract that induced G2/M phase cell cycle arrest. nih.gov The specific phase of cell cycle arrest can be dose-dependent, with some compounds exhibiting biphasic effects, inducing G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations. nih.gov This disruption of the cell cycle is a crucial mechanism by which bergenin exerts its anti-proliferative effects. asiapharmaceutics.info

Table 1: Effect of Bergenin on Cell Cycle Arrest in Different Cancer Cell Lines
Cancer Cell LinePhase of Cell Cycle ArrestReference
HeLa (Cervical Cancer)G0/G1 nih.gov
SiHa (Cervical Cancer)G2/M nih.gov
Various Human Cancer CellsG1/G2 nih.govresearchgate.net

A key aspect of bergenin's anticancer activity involves the induction of DNA damage and the activation of the mitochondrial pathway of apoptosis. nih.govresearchgate.net Research has shown that bergenin can stimulate the production of intracellular reactive oxygen species (ROS). nih.govresearchgate.net Elevated ROS levels can lead to oxidative stress, causing damage to cellular components, including DNA. nih.govmdpi.com This DNA damage can trigger apoptotic pathways to eliminate the damaged cells.

The mitochondrial, or intrinsic, pathway of apoptosis is a critical target of bergenin. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. Bergenin treatment has been observed to increase the expression of Bax while decreasing the expression of Bcl-2 in HeLa cervical cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis. nih.gov Specifically, bergenin has been shown to enhance the expression of cleaved-caspase 3 and cleaved-PARP, further confirming its role in inducing apoptosis in non-small cell lung cancer (NSCLC) cells. researchgate.net

Bergenin exerts its anticancer effects by modulating several critical oncogenic signaling pathways that are often dysregulated in cancer.

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key regulator of cancer cell proliferation, survival, and invasion. Bergenin has been shown to inhibit the phosphorylation of STAT3 in HeLa cervical cancer cells, thereby inhibiting its activation. nih.gov

Akt/mTOR: The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. Bergenin has demonstrated the ability to inhibit this pathway in bladder cancer and hepatocellular carcinoma cells. researchgate.netnih.govresearchgate.net In oral squamous cell carcinoma (OSCC), bergenin was found to upregulate the protein level of PTEN, a tumor suppressor that negatively regulates the Akt pathway. nih.gov

ERK1/2: The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, part of the MAPK cascade, is also involved in cell proliferation and survival. In hepatocellular carcinoma, bergenin has been shown to inhibit the MAPK/ERK signaling pathway. nih.govresearchgate.net

HK2: Hexokinase 2 (HK2) is a key enzyme in glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). Bergenin has been found to downregulate HK2 in OSCC cells, thereby inhibiting glycolysis and cancer cell proliferation. researchgate.netnih.gov

Mcl-1: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. In colorectal cancer cells, bergenin has been shown to promote the degradation of Mcl-1 by enhancing its ubiquitination, leading to apoptosis. nih.gov

Table 2: Oncogenic Proteins and Pathways Targeted by Bergenin
Target Protein/PathwayCancer TypeEffect of BergeninReference
STAT3Cervical CancerInhibition of phosphorylation nih.gov
Akt/mTORBladder Cancer, Hepatocellular CarcinomaInhibition researchgate.netnih.govresearchgate.net
ERK1/2Hepatocellular CarcinomaInhibition nih.govresearchgate.net
HK2Oral Squamous Cell CarcinomaDownregulation researchgate.netnih.gov
Mcl-1Colorectal CancerPromotes degradation nih.gov

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. frontiersin.org Bergenin has demonstrated potent anti-angiogenic properties. A proteomic analysis of cervical carcinoma cells treated with bergenin revealed its influence on multiple hallmarks of cancer, including angiogenesis. nih.gov Specifically, bergenin was found to reduce the levels of key angiogenic proteins such as Galectin-3 and Matrix Metalloproteinase-9 (MMP-9) in cervical carcinoma cells. nih.gov MMPs are enzymes that degrade the extracellular matrix, a crucial step in endothelial cell migration and the formation of new blood vessels. frontiersin.org By downregulating these proteins, bergenin can effectively inhibit the process of tumor angiogenesis.

Antitumor Efficacy in Preclinical Animal Models

The anticancer potential of bergenin has been further validated in preclinical animal models. In a xenograft mouse model using non-small cell lung cancer (NSCLC) cells (A549 and H1299), treatment with bergenin significantly delayed tumor growth. researchgate.net The tumor volume and weight were markedly reduced in the bergenin-treated group compared to the control group. researchgate.net Immunohistochemical analysis of the tumors from these mice revealed a decrease in the expression of Ki67, a marker of proliferation, and survivin, an anti-apoptotic protein, in the bergenin-treated tumors. researchgate.net

Similarly, in a colorectal cancer xenograft model, bergenin treatment significantly reduced tumor size and weight without causing toxicity to vital organs in the mice. nih.gov These in vivo studies provide strong evidence for the antitumor efficacy of bergenin and support its potential as a therapeutic agent for cancer.

Table 3: Antitumor Efficacy of Bergenin in Preclinical Animal Models
Cancer TypeAnimal ModelKey FindingsReference
Non-Small Cell Lung Cancer (NSCLC)Xenograft mouse model (A549 and H1299 cells)Significantly delayed tumor growth; reduced tumor volume and weight; decreased expression of Ki67 and survivin. researchgate.net
Colorectal CancerXenograft mouse modelSignificantly reduced tumor size and weight; no observed toxicity to vital organs. nih.gov

Neuroprotective Effects and Associated Mechanisms

Bergenin has demonstrated notable neuroprotective activities through multiple pathways, suggesting its potential as a multifaceted agent against neurological insults and degenerative processes.

Glutamate-induced oxidative toxicity, or oxytosis, is a key mechanism in neuronal cell death. Bergenin has shown a protective effect against this form of cellular damage. In a study utilizing mouse hippocampal HT22 cells, bergenin offered protection against glutamate-induced toxicity in a dose-dependent manner. researchgate.net Pretreatment with bergenin significantly suppressed the elevation of reactive oxygen species (ROS) triggered by glutamate, thereby preventing cell death. researchgate.net The mechanism for this protection appears linked to the restoration of glutathione (GSH) concentrations. researchgate.net This suggests that bergenin's antioxidant capabilities are central to its neuroprotective effects against oxidative glutamate toxicity. researchgate.netnih.gov

Bergenin has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the degradation of the neurotransmitter acetylcholine. nih.gov In vitro studies have demonstrated that bergenin inhibits both AChE and BuChE in a dose-dependent fashion. nih.gov This inhibitory action is considered a key therapeutic strategy in managing symptoms of Alzheimer's disease. In animal models of cognitive impairment, bergenin administration significantly inhibited both AChE and BuChE activity, which correlated with an increase in diminished GSH levels. nih.gov This dual action of cholinesterase inhibition and antioxidant effect is believed to contribute to the attenuation of cognitive deficits observed in these models. nih.gov

Table 1: In Vitro Cholinesterase Inhibitory Activity of Bergenin
EnzymeInhibitory EffectObservation
Acetylcholinesterase (AChE)Dose-dependent inhibitionDemonstrated in vitro. nih.gov
Butyrylcholinesterase (BuChE)Dose-dependent inhibitionDemonstrated in vitro. nih.gov

Research has pointed to bergenin's ability to modulate enzymes implicated in Alzheimer's disease pathology beyond cholinesterases. Previous studies have indicated that bergenin possesses β-secretase (BACE-1) enzyme inhibitory activity. nih.gov BACE-1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov Further studies on bergenin analogues have shown that they inhibit BACE-1 in a dose-dependent manner, with one of the most potent analogues, 11-O-protocatechuoylbergenin, exhibiting an IC₅₀ value of 0.6 µM. nih.gov

Additionally, bergenin has been found to inhibit human protein tyrosine phosphatase-1B (PTP1B) in vitro. nih.gov PTP1B has been implicated as a positive regulator of neuroinflammation and is considered a target for antidiabetic drugs. nih.govnih.gov In mouse models, decreased BACE1 activity has been shown to lower PTP1B levels, suggesting a potential mechanistic link. biorxiv.org

Bergenin demonstrates significant potential in managing diabetic neuropathy by modulating key signaling pathways involved in inflammation and cellular energy homeostasis. nih.govtandfonline.com In diabetic rat models, bergenin treatment was found to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular metabolism. nih.govtandfonline.com This activation, confirmed by elevated levels of phosphorylated AMPK (P-AMPK), is considered neuroprotective as it can help restore damaged cellular pathways. nih.govtandfonline.com

Simultaneously, bergenin inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. nih.govtandfonline.com Treatment with bergenin significantly decreased NF-κB levels and suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-1β in the sciatic nerve tissues of diabetic rats. nih.govmdpi.com This reduction in neuroinflammation, coupled with a decrease in oxidative stress markers, contributes to the alleviation of neuropathic pain symptoms like allodynia and hyperalgesia. nih.govtandfonline.com The modulation of both AMPK and NF-κB pathways appears to be a central mechanism for bergenin's ability to reduce inflammation, oxidative stress, and enhance nerve function in the context of diabetic neuropathy. nih.govtandfonline.com

Table 2: Effect of Bergenin on Signaling Pathways in a Diabetic Neuropathy Model
Signaling PathwayEffect of BergeninKey Downstream Outcome
AMPKActivation (Increased P-AMPK)Restoration of cellular pathways, increased antioxidant expression. nih.govtandfonline.com
NF-κBInhibitionReduced neuroinflammation and production of TNF-α and IL-1β. nih.govmdpi.com

Hepatoprotective Mechanisms

Bergenin's protective effects extend to the liver, where it mitigates injury primarily by counteracting oxidative stress.

Bergenin has demonstrated significant hepatoprotective activity by restoring the balance between oxidants and antioxidants in models of liver injury. cmu.ac.th In studies using human hepatoma (HepG2) cells exposed to toxins like ethanol (B145695) and tert-butyl hydroperoxide, bergenin treatment effectively countered the induced oxidative stress. cmu.ac.th

The compound was shown to:

Increase Antioxidant Enzyme Activity : Bergenin promoted the activities of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). cmu.ac.th

Enhance Glutathione Levels : It enhanced the total glutathione (GSH) content, a critical non-enzymatic antioxidant. cmu.ac.th

Reduce Markers of Cellular Injury : Treatment with bergenin lowered the leakage of liver enzymes like aspartate aminotransferase (AST) and alanine aminotransferase (ALT) and decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. cmu.ac.thresearchgate.net

This restoration of the oxidant-antioxidant system protects hepatocytes from damage, inhibits the formation of reactive oxygen species, and prevents subsequent cellular injury. cmu.ac.thnih.gov In animal models of ethanol-induced liver injury, bergenin prevented histopathological damage and restored hepatic glutathione homeostasis. researchgate.net

Attenuation of Inflammatory Factors and Apoptosis in Liver Models

This compound has demonstrated significant hepatoprotective effects in preclinical studies by modulating inflammatory responses and inhibiting apoptosis, or programmed cell death. In a mouse model of hepatic ischemia-reperfusion (IR) injury, a condition that can cause acute inflammation, bergenin pretreatment was found to dose-dependently down-regulate key pro-inflammatory cytokines. tandfonline.comresearchgate.net Specifically, it reduced the serum levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which are central mediators in the inflammatory cascade that leads to liver damage. tandfonline.commdpi.com

Beyond its anti-inflammatory action, bergenin directly influences the molecular machinery of apoptosis. Studies have shown that it promotes the expression of the anti-apoptotic protein Bcl-2 while down-regulating the pro-apoptotic protein Bax. tandfonline.com This modulation of the Bcl-2/Bax ratio is critical for maintaining mitochondrial integrity and preventing the release of factors that trigger the apoptotic cascade, thereby protecting liver cells from premature death. tandfonline.com

Table 1: Effect of Bergenin on Serum Inflammatory Cytokines in a Mouse Model of Hepatic Ischemia-Reperfusion Injury Data extracted from a study by Xiang et al. (2020), showing mean serum levels ± standard deviation.

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Sham25.4 ± 4.130.1 ± 4.518.7 ± 3.2
Ischemia-Reperfusion (IR)185.3 ± 10.2210.5 ± 12.8150.6 ± 9.7
IR + Bergenin (10 mg/kg)120.7 ± 8.5155.4 ± 9.3105.2 ± 7.8
IR + Bergenin (20 mg/kg)85.6 ± 7.1102.8 ± 8.170.3 ± 6.5
IR + Bergenin (40 mg/kg)50.2 ± 5.365.7 ± 6.242.1 ± 5.1

Involvement of PPAR-γ Pathway in Hepatic Protection

The molecular mechanism underlying the liver-protective effects of bergenin is significantly linked to the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway. tandfonline.com PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation, lipid metabolism, and cell growth. tandfonline.comnih.gov In models of liver injury, bergenin treatment has been shown to increase the expression of PPAR-γ and its related genes. tandfonline.comresearchgate.net

Activation of PPAR-γ by bergenin appears to be a central event that triggers its downstream therapeutic effects. tandfonline.comukm.my By stimulating this pathway, bergenin inhibits the activation of other pro-inflammatory signaling molecules, such as NF-κB p65 and JAK2/STAT1, thereby blocking the release of inflammatory cytokines. tandfonline.commdpi.comnih.gov Furthermore, the bergenin-induced upregulation of the anti-apoptotic protein Bcl-2 was found to be consistent with the expression of PPAR-γ. tandfonline.com Studies using a PPAR-γ inhibitor confirmed this mechanism; the inhibitor reversed the protective effects of bergenin, demonstrating that the activation of PPAR-γ is essential for its anti-apoptotic and anti-inflammatory actions in hepatocytes. tandfonline.comresearchgate.net In models of liver fibrosis, bergenin was also found to activate PPAR-γ, which in turn inhibited the TGF-β1/Smads pathway, a key driver of fibrosis. ukm.my

Antidiabetic Activity and Enzyme Inhibition

This compound exhibits multiple antidiabetic activities through mechanisms that include the inhibition of carbohydrate-digesting enzymes and the direct regulation of glucose metabolism.

Bergenin has been identified as an inhibitor of α-glucosidase and α-amylase, two key enzymes in the digestive tract responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov By inhibiting these enzymes, bergenin can delay the digestion of carbohydrates, leading to a slower and lower rise in post-meal blood glucose levels. nih.gov This mechanism is a recognized therapeutic strategy for managing hyperglycemia in type 2 diabetes. nih.gov

While bergenin itself has been noted for this activity, research into its derivatives has provided more specific quantitative data. nih.gov One study focusing on the structure-activity relationships of bergenin derivatives found that a specific derivative, 11-O-(3′,4′-dimethoxybenzoyl)-bergenin, exhibited exceptionally potent inhibitory activity against yeast α-glucosidase, far exceeding that of the standard drug acarbose. tandfonline.com This suggests that the core structure of bergenin is a promising scaffold for developing powerful α-glucosidase inhibitors. nih.gov

Table 2: In Vitro α-Glucosidase Inhibitory Activity Data from a study by Kashima et al. (2013). IC50 is the concentration required to inhibit 50% of the enzyme's activity.

CompoundIC50 Value (µM)
11-O-(3′,4′-dimethoxybenzoyl)-bergenin24.6
Acarbose (Reference Drug)907.5

Beyond enzyme inhibition, bergenin directly modulates glucose homeostasis in preclinical models. In high-fat diet-induced diabetic mice, bergenin supplementation improved hepatic glucose metabolism and insulin (B600854) sensitivity. ukm.my It was shown to enhance insulin-dependent glucose transport in the liver by promoting the translocation and activation of glucose transporter protein 2 (GLUT2) through the PI3K/AKT signaling pathway. ukm.my Furthermore, bergenin has been found to activate the AMPK/SIRT1 axis in hepatocytes, a critical pathway for regulating cellular energy metabolism and promoting mitochondrial biogenesis. frontiersin.org

In a high-glucose-induced zebrafish model, bergenin administration reduced blood glucose levels and appeared to decrease insulin resistance by increasing the expression of insulin receptor substrates (irs1, irs2a, and irs2b). tandfonline.comresearchgate.net Bergenin also demonstrates protective effects on pancreatic β-cells, the cells responsible for insulin production. It has been shown to prevent palmitic acid-induced β-cell apoptosis and inflammation by inhibiting the activation of the NLRP3 inflammasome. mdpi.com However, it is noteworthy that one study in a streptozotocin-induced diabetic mouse model reported that bergenin treatment did not reduce hyperglycemia, indicating that its effects may vary depending on the specific preclinical model of diabetes. nih.gov

Antimicrobial and Antiviral Properties

Bergenin has been investigated for its ability to combat various pathogens, demonstrating notable antifungal activity.

The antimicrobial mechanism of bergenin is believed to involve the disruption of microbial cell walls and membranes, which leads to cell lysis. nih.gov It may also impede the growth and proliferation of pathogens by inhibiting the synthesis of essential molecules like nucleic acids and proteins. nih.gov

Research has specifically quantified its antifungal efficacy against several dermatophytes and other fungi. A study isolating bergenin from Peltophorum pterocarpum flowers tested its activity against a panel of fungi and determined the Minimum Inhibitory Concentration (MIC) required to prevent their growth. frontiersin.org The findings showed that bergenin was active against all tested fungi, with particular efficacy against Trichophyton mentagrophytes and Botrytis cinerea. frontiersin.org In the same study, however, bergenin did not exhibit any antibacterial activity against the tested bacterial strains. frontiersin.org

Table 3: Antifungal Activity of Bergenin Data from a study by Karunai Raj et al. (2012).

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Trichophyton mentagrophytes250
Botrytis cinerea250
Epidermophyton floccosum500
Trichophyton rubrum500
Aspergillus niger500

Antiviral Activity

While bergenin has been reported to possess antiviral properties, the specific molecular mechanisms underlying its activity against various viruses are an area of ongoing investigation. Research into related compounds, such as berberine, has suggested potential antiviral strategies that could be relevant to bergenin. For instance, some studies on berberine indicate that it may inhibit viral entry into host cells and interfere with viral protein localization, such as the hemagglutinin (HA) protein of the influenza virus, causing it to form aggregates and preventing its transport to the cell membrane. Another potential mechanism, observed with other flavonoids, is the inhibition of viral enzymes crucial for replication, such as reverse transcriptase in HIV. However, direct evidence detailing the specific antiviral mechanisms of this compound against viruses like Herpes Simplex Virus (HSV), influenza virus, or Human Immunodeficiency Virus (HIV) is not yet extensively documented in publicly available research.

Antimalarial and Antileishmanial Mechanisms

Antimalarial Activity: The primary mechanism suggested for the antimalarial activity of bergenin is the inhibition of heme polymerization. During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline structure called hemozoin. It is hypothesized that bergenin, similar to the action of artemisinin, may be activated by the heme group or free iron (II) ions, leading to the production of cytotoxic free radicals that interfere with this polymerization process. This disruption of heme detoxification is lethal to the parasite.

Antileishmanial Mechanisms: Bergenin's activity against Leishmania species appears to be primarily mediated through immunomodulation. Studies have shown that bergenin can stimulate a Th1-type immune response, which is crucial for controlling intracellular pathogens like Leishmania. This is characterized by an increase in the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ), and a decrease in anti-inflammatory cytokines like Interleukin-10 (IL-10) and Interleukin-4 (IL-4). This cytokine shift enhances the parasiticidal activity of macrophages, the host cells for Leishmania.

Other Investigated Preclinical Pharmacological Activities

Anti-arthritic and Anti-ulcerogenic Mechanisms

Anti-arthritic Mechanisms: The anti-arthritic effects of bergenin are attributed to its ability to modulate the immune response, specifically by balancing the Th1 and Th2 cytokine profiles. In preclinical models of arthritis, bergenin has been shown to suppress the production of pro-inflammatory Th1 cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). Conversely, it potentiates the production of anti-inflammatory Th2 cytokines like Interleukin-4 (IL-4) and Interleukin-5 (IL-5). This modulation of the cytokine balance helps to alleviate the inflammatory processes that drive arthritis.

Anti-ulcerogenic Mechanisms: The anti-ulcerogenic properties of bergenin are linked to its anti-inflammatory and cytoprotective effects. A key proposed mechanism involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Activation of PPARγ leads to an increased expression of Sirtuin 1 (SIRT1). SIRT1, in turn, can deacetylate and thereby inhibit the activity of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that drives the expression of pro-inflammatory cytokines like TNF-α and IL-6. By suppressing this inflammatory cascade, bergenin helps to protect the gastric mucosa from ulceration. researchgate.net

Antinociceptive Activity

Bergenin has demonstrated significant antinociceptive (pain-relieving) activity in various preclinical models. This effect is primarily mediated by its anti-inflammatory properties. The compound has been shown to inhibit the production of key pro-inflammatory mediators that are involved in pain signaling, such as Interleukin-1beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). By reducing the levels of these cytokines, bergenin can dampen the inflammatory response and alleviate pain. Some evidence also suggests a potential interaction with the opioid system, which could contribute to its analgesic effects.

Anti-fibrotic Mechanisms

Bergenin has shown promise in mitigating fibrosis in different organs, particularly the lungs and liver.

Pulmonary Fibrosis: The anti-fibrotic mechanism of bergenin in the lungs involves the p62-Nrf2 regulatory loop. Bergenin can induce the phosphorylation and expression of p62, which subsequently activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response. This activation helps to counteract the oxidative stress that contributes to fibrosis. Furthermore, bergenin has been found to inhibit the Transforming Growth Factor-beta1 (TGF-β1)/Smad signaling pathway, a central pathway in the development of fibrosis. By inhibiting this pathway, bergenin can reduce the activation of fibroblasts into myofibroblasts and decrease the deposition of extracellular matrix proteins.

Liver Fibrosis: In the liver, the anti-fibrotic effects of bergenin are associated with the activation of the PPAR-γ pathway. Activation of PPAR-γ can suppress the inflammatory and fibrogenic responses in the liver, thereby reducing the progression of fibrosis.

Renoprotective Mechanisms

The renoprotective effects of bergenin are largely attributed to its potent antioxidant properties. In preclinical models of kidney injury, bergenin has been shown to enhance the renal antioxidant defense system. It can increase the activity of key antioxidant enzymes, thereby protecting kidney cells from oxidative damage induced by various toxins and pathological conditions. By mitigating oxidative stress, bergenin helps to preserve renal function and structure.

Interactive Data Table: Summary of Preclinical Pharmacological Activities of this compound

Pharmacological ActivityKey Molecular Mechanisms
Antiviral Activity Under investigation; potential mechanisms may involve inhibition of viral entry and protein localization.
Antimalarial Activity Suggested to involve the inhibition of heme polymerization. nih.gov
Antileishmanial Mechanisms Immunomodulation via enhancement of Th1 immune response (↑ IL-12, ↑ IFN-γ; ↓ IL-10, ↓ IL-4).
Anti-arthritic Mechanisms Modulation of Th1/Th2 cytokine balance (↓ IL-2, ↓ IFN-γ, ↓ TNF-α; ↑ IL-4, ↑ IL-5).
Anti-ulcerogenic Mechanisms Activation of PPARγ, leading to increased SIRT1 expression and subsequent inhibition of NF-κB-mediated inflammation. researchgate.net
Antinociceptive Activity Inhibition of pro-inflammatory mediators (↓ IL-1β, ↓ TNF-α); potential interaction with the opioid system.
Anti-fibrotic Mechanisms Lungs: Activation of the p62-Nrf2 regulatory loop; inhibition of the TGF-β1/Smad signaling pathway. Liver: Activation of the PPAR-γ pathway.
Renoprotective Mechanisms Enhancement of the renal antioxidant defense system.

Cardioprotective Mechanisms

Preclinical studies have demonstrated the cardioprotective potential of this compound in models of myocardial injury. Its mechanisms of action appear to be multifactorial, primarily involving the modulation of oxidative stress, apoptosis, and inflammatory pathways.

In a rat model of isoproterenol-induced myocardial infarction, pretreatment with bergenin resulted in a significant normalization of cardiac marker enzymes, including cardiac troponin I (cTnI), creatine phosphokinase (CPK), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH). mdpi.com This indicates that bergenin may help maintain the integrity and permeability of the cardiac membrane, thereby limiting the leakage of these enzymes from the myocardium. mdpi.com The study also observed a significant decrease in ST-segment elevation and deep Q-waves on the electrocardiogram, suggesting a protective effect on the electrical signaling pathways of the heart. mdpi.com

Further investigations into the molecular mechanisms have revealed that bergenin can alleviate myocardial ischemia-reperfusion (I/R) injury by regulating key signaling pathways. One such pathway involves Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular stress resistance. Bergenin has been shown to activate SIRT1, which in turn helps to reduce oxidative stress and apoptosis in cardiomyocytes. nih.govresearchgate.net This protective effect is achieved by mitigating the production of reactive oxygen species (ROS) and suppressing ferroptosis, a form of iron-dependent programmed cell death. nih.gov

The cardioprotective effects of bergenin are also linked to its anti-inflammatory properties. It has been reported to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.com By suppressing the inflammatory response, bergenin can help to reduce myocardial damage. mdpi.com

Research has also pointed to the involvement of the SIRT1/AMPK/PGC-1α signaling pathway in bergenin's cardioprotective action. nih.gov Activation of this pathway helps to ameliorate mitochondrial dysfunction and reduce apoptosis in cardiomyocytes subjected to ischemia-reperfusion. nih.gov Bergenin was found to restore the mitochondrial membrane potential and decrease the number of TUNEL-positive (apoptotic) cells. nih.gov

Table 1: Effects of Bergenin on Cardiac Biomarkers in Isoproterenol-Induced Myocardial Infarction in Rats

Cardiac BiomarkerEffect of Bergenin PretreatmentReference
Cardiac Troponin I (cTnI)Significant Decrease mdpi.com
Creatine Phosphokinase (CPK)Significant Decrease mdpi.com
Creatine Kinase-MB (CK-MB)Significant Decrease mdpi.com
Lactate Dehydrogenase (LDH)Significant Decrease mdpi.com
Aspartate Aminotransferase (AST)Significant Decrease mdpi.com
Alanine Aminotransferase (ALT)Significant Decrease mdpi.com

Anti-hyperuricemic Activity

This compound has demonstrated significant anti-hyperuricemic activity in preclinical models, primarily by promoting the excretion of uric acid from both the kidneys and the gut. nih.govnih.gov This effect is mediated through the regulation of specific urate transporters.

Studies in hyperuricemic mice have shown that bergenin treatment leads to a reduction in serum urate levels. nih.gov This is achieved not by inhibiting xanthine oxidase, the enzyme responsible for uric acid production, but by enhancing its elimination. nih.gov

The molecular mechanism underlying this uricosuric effect involves the modulation of key urate transporters. Bergenin has been found to increase the expression of ATP-binding cassette subfamily G member 2 (ABCG2) in both the kidneys and the intestine. nih.gov ABCG2 is a crucial transporter responsible for the excretion of uric acid. The upregulation of ABCG2 is mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov

Furthermore, bergenin differentially regulates the expression of solute carrier family 2 member 9 (SLC2A9), another important urate transporter also known as glucose transporter 9 (GLUT9). nih.govfrontiersin.org In the kidneys, bergenin suppresses the expression of SLC2A9, which is involved in urate reabsorption. nih.gov This suppression is achieved by inhibiting the nuclear translocation of p53. nih.gov Conversely, in the intestine, bergenin increases the expression of SLC2A9, further contributing to the elimination of uric acid. nih.gov

In addition to its effects on uric acid transporters, bergenin also exhibits anti-inflammatory properties in the context of hyperuricemia. It has been shown to decrease the serum levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in hyperuricemic mice. nih.gov

Table 2: Effect of Bergenin on Urate Transporter Expression

TransporterLocationEffect of BergeninMolecular MechanismReference
ABCG2KidneyIncreased ExpressionActivation of PPARγ nih.gov
ABCG2IntestineIncreased ExpressionActivation of PPARγ nih.gov
SLC2A9 (GLUT9)KidneySuppressed ExpressionInhibition of p53 nuclear translocation nih.gov
SLC2A9 (GLUT9)IntestineIncreased ExpressionActivation of PPARγ nih.gov

Preclinical Pharmacokinetics and Advanced Formulation Development

Preclinical Pharmacokinetic Profiles (ADME Research)

The inherent physicochemical properties of bergenin (B1666849) present challenges to its systemic absorption, which has prompted detailed investigation into its pharmacokinetic profile.

Absorption Characteristics (e.g., Caco-2 cell permeability, passive diffusion)

Research indicates that the oral absorption of bergenin is limited. researchgate.net Studies utilizing in vitro models, such as the human colon adenocarcinoma cell line (Caco-2), have been employed to evaluate its permeability, which is a key predictor of in vivo drug absorption. nih.govevotec.comcreative-biolabs.com These Caco-2 cells, when cultured, form a monolayer of polarized enterocytes that serve as a reliable model of the human intestinal epithelium. nih.govcreative-biolabs.com

Investigations have shown that passive diffusion is the primary mechanism for bergenin's transport across the intestinal barrier. researchgate.netnih.gov However, its permeability is poor. nih.gov In silico predictions and experimental measurements confirm this characteristic, classifying bergenin as a compound with low permeability. researchgate.netnih.gov The predicted Caco-2 permeability has been reported as -6.191 log cm/s, with measured values being less than -5.15 log cm/s, further supporting the observation of its limited absorption capacity. nih.gov

Table 1: Caco-2 Permeability Data for Bergenin

ParameterValueIndicationSource
Predicted Permeability-6.191 log cm/sPoor Permeability nih.gov
Measured Permeability< -5.15 log cm/sPoor Permeability nih.gov
Primary Transport MechanismPassive Diffusion researchgate.netnih.gov

Metabolism Studies (e.g., Cytochrome P450 (CYP) enzyme inhibition kinetics)

Bergenin's interaction with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a vast number of drugs, has been systematically investigated using human liver microsomes. nih.govnih.gov These studies reveal that bergenin exhibits inhibitory effects on specific CYP isoforms. nih.gov

Bergenin was found to inhibit the activity of CYP3A4, CYP2E1, and CYP2C9 in a concentration-dependent manner, while other isoforms, including 1A2, 2A6, 2D6, 2C19, and 2C8, were not significantly affected. nih.govnih.gov Kinetic analyses have further detailed the nature of this inhibition. Bergenin acts as a non-competitive inhibitor of CYP3A4 and a competitive inhibitor of both CYP2E1 and CYP2C9. nih.govnih.gov Additionally, it demonstrates time-dependent inhibition of CYP3A4. nih.govnih.gov These findings suggest a potential for pharmacokinetic drug interactions if bergenin is co-administered with other drugs that are substrates for these specific enzymes. nih.gov

Table 2: Inhibition of Human Cytochrome P450 Isoforms by Bergenin

CYP IsoformIC₅₀ (μM)Inhibition TypeKᵢ (μM)Time-Dependent Inhibition (Kᵢₙₐ꜀ₜ/Kₗ)Source
CYP3A414.39Non-competitive7.710.025/3.50 μM⁻¹ min⁻¹ nih.govnih.gov
CYP2E122.83Competitive11.39Not Reported nih.govnih.gov
CYP2C915.11Competitive8.89Not Reported nih.govnih.gov

Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

Computational, or in silico, tools are increasingly used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles of chemical compounds early in the drug discovery process. numberanalytics.comarxiv.org For bergenin, these predictions align with experimental findings, indicating moderate to poor absorption characteristics. researchgate.netnih.gov

In silico models predict that bergenin has medium permeability in high human intestinal absorption (HIA) and Caco-2 models. researchgate.net Predictions also suggest that bergenin does not inhibit P-glycoprotein (P-Gp), a key efflux transporter. researchgate.net However, another prediction suggests bergenin is a highly effective inhibitor of P-glycoprotein and is also likely a P-glycoprotein substrate. nih.gov Regarding metabolism, predictions indicate that it is defined by CYP450 enzymes, with specific inhibition of CYP2C9, CYP3A4, and CYP2C19 noted in one study. researchgate.net

Table 3: Predicted ADMET Properties of Bergenin

ADMET ParameterPredicted Property/ValueSource
Human Intestinal Absorption (HIA)Medium / Poor researchgate.netnih.gov
Caco-2 PermeabilityMedium / Poor researchgate.netnih.gov
P-glycoprotein (P-Gp) InteractionNo inhibition / Effective inhibitor and substrate researchgate.netnih.gov
MetabolismMetabolized by CYP450 enzymes researchgate.net
CYP InhibitionInhibitor of CYP2C9, CYP3A4, CYP2C19 researchgate.net

Bioavailability Enhancement Strategies for Preclinical Applications

Given the poor oral bioavailability of bergenin, stemming from its low solubility and permeability, significant research has focused on developing advanced formulations to improve its absorption. nih.govfrontiersin.orgmdpi.com

Nanotechnology-Based Delivery Systems (e.g., Nanoparticles, Nanosuspensions, Poly(lactic acid) polymers)

Nanotechnology offers promising strategies to overcome the limitations of poorly soluble compounds. syncsci.com For bergenin, various nano-based carrier systems have been explored, including nanoparticles, nanosuspensions, and formulations using polymers like Poly(lactic acid). frontiersin.orgmdpi.com Reducing the particle size of bergenin into the nanometer range, as in a nanosuspension, can enhance its solubility. frontiersin.orgresearchgate.net

Nanostructured lipid carriers (NLCs) containing bergenin have been formulated to improve the effectiveness of oral therapy. frontiersin.org Additionally, Poly(lactic acid) (PLA), a biodegradable and biocompatible polymer approved for drug delivery, has been identified as a potential carrier for bergenin. frontiersin.orgmdpi.comnih.govnanomedicine-rj.com These polymeric nanoparticles can encapsulate drug molecules, potentially leading to controlled release and improved pharmacokinetic profiles. mdpi.com

Phospholipid Complexes for Enhanced Absorption

A highly effective strategy to improve bergenin's bioavailability involves the formation of a bergenin-phospholipid complex (BPC). nih.govnih.govmdpi.com This approach aims to increase both the water and lipid solubility of the compound. nih.gov The preparation of BPC has been optimized, resulting in spherical particles with an average size of approximately 169 nm. nih.gov

Characterization studies show that the BPC significantly enhances the solubility of bergenin. nih.gov The transport of the BPC across Caco-2 cell models was found to be up to 5.19 times higher than that of bergenin alone. nih.gov Mechanistic studies revealed that while bergenin transport relies solely on passive diffusion, the BPC utilizes both passive diffusion and an active transport pathway identified as clathrin-dependent receptor-mediated endocytosis. nih.gov This dual transport mechanism contributes to a substantial improvement in oral absorption, with in vivo studies in rats showing the relative bioavailability of the BPC was 439% that of free bergenin. nih.gov

Table 4: Solubility Enhancement with Bergenin-Phospholipid Complex (BPC)

CompoundSolubility in WaterSolubility in n-octanolFold Increase (vs. Bergenin)Source
BergeninStandardStandardN/A nih.gov
Bergenin-Phospholipid Complex (BPC)6.03x higher177.32x higherSee respective columns nih.gov

Cyclodextrin (B1172386) Inclusion Complexes

To overcome the limited oral bioavailability of Bergenin monohydrate, which is classified as a Biopharmaceutics Classification System (BCS) class IV compound due to low solubility and permeability, various formulation strategies have been explored. frontiersin.orgnih.gov One such approach is the formation of inclusion complexes with cyclodextrins. frontiersin.orgnih.gov Cyclodextrins are cyclic oligosaccharides capable of encapsulating poorly soluble guest molecules within their lipophilic inner cavity, thereby enhancing the guest's aqueous solubility, stability, and bioavailability. beilstein-journals.orgmdpi.commdpi.com

The formation of these host-guest complexes is a dynamic process, and the stability of the resulting complex is influenced by the size of the cyclodextrin cavity and the molecular structure of the guest molecule. beilstein-journals.orgmdpi.com Studies on various compounds have shown that β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. mdpi.commdpi.com The complexation typically results in a 1:1 stoichiometric ratio between the drug and the cyclodextrin molecule. mdpi.comresearchgate.netnih.gov

The formation and characterization of these inclusion complexes involve various analytical techniques. UV-Visible spectroscopy, utilizing methods like the Benesi-Hildebrand plot, helps in determining the binding constant and stoichiometry of the complex in an aqueous state. researchgate.netnih.gov Other spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide insights into the stereochemical nature of the complex, revealing which part of the guest molecule is inserted into the cyclodextrin cavity. mdpi.comnih.gov In the solid state, techniques such as X-ray Diffraction (XRD), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM) are employed to confirm the formation of the inclusion complex. mdpi.comresearchgate.net Theoretical molecular modeling and docking studies are also used to illustrate the most favorable structure and estimate the complexation energies. beilstein-journals.orgmdpi.comresearchgate.net For Bergenin, the development of β-cyclodextrin inclusion complexes is recognized as a promising strategy to improve its pharmaceutical properties. frontiersin.orgnih.gov

Excipient-Based Absorption Enhancers (e.g., borneol, Poloxamer)

The use of excipients that act as absorption enhancers is a key strategy to improve the gastrointestinal absorption and bioavailability of drugs with poor permeability. vicihealthsciences.com For this compound, research has specifically investigated the effects of co-administering enhancers like borneol and Poloxamer 188 (also known as F68). researchgate.netthieme-connect.comnih.gov These substances work by transiently altering the properties of biological membranes to facilitate drug transport. vicihealthsciences.com

Studies have demonstrated that both borneol and Poloxamer 188 can significantly increase the absorption and oral bioavailability of bergenin in rats. researchgate.netthieme-connect.comnih.gov In situ and in vitro models, including Caco-2 cell monolayer experiments, indicated that bergenin's oral absorption is limited and occurs mainly through passive diffusion; however, the presence of these enhancers led to a significant increase in apparent permeability. researchgate.netthieme-connect.com

In vivo pharmacokinetic studies revealed a substantial improvement in bioavailability when bergenin was administered with either borneol or Poloxamer 188. researchgate.netnih.gov Co-administration with borneol resulted in a 4.42-fold increase in the area under the curve (AUC), while Poloxamer 188 produced a 1.75-fold increase compared to bergenin administered alone. researchgate.netthieme-connect.comnih.gov These findings suggest that excipient-based enhancers, particularly borneol, can effectively promote the absorption of bergenin in the gastrointestinal tract. researchgate.netthieme-connect.com

Table 1: Effect of Borneol and Poloxamer 188 on the Bioavailability of Bergenin in Rats
GroupCmax (µg/mL)AUC₀→∞ (µg·h/mL)Relative Bioavailability Increase
Bergenin Alone (60 mg/kg)0.44 ± 0.111.95 ± 0.29-
Bergenin + Borneol-8.61 ± 3.744.42-fold
Bergenin + Poloxamer 188-3.41 ± 1.171.75-fold

Data sourced from Xuan et al., 2010. researchgate.netthieme-connect.comnih.gov

Solid-State Chemistry and Formulation Stability

Polymorphism and Amorphous Solid Dispersion Research

The solid-state properties of an active pharmaceutical ingredient (API) are critical for formulation development. Bergenin is known to exist in at least two solid-state forms: an anhydrous form and a monohydrate form, with the commercial product being this compound. researchgate.net Investigations into its solid-state characteristics using Powder X-ray Diffraction (PXRD) have shown that the crystalline structure of the monohydrate form remains stable and does not undergo transformation during solubility tests or under humid conditions. researchgate.netingentaconnect.comresearchgate.net

To address the poor solubility of bergenin, Amorphous Solid Dispersion (ASD) technology has been utilized. ingentaconnect.com ASD involves dispersing the drug in its amorphous, higher-energy state within a polymer matrix. crystalpharmatech.commdpi.com This approach can significantly improve drug solubility and maintain a state of supersaturation in solution, which is advantageous for enhancing bioavailability. crystalpharmatech.com For bergenin, solid dispersions have been developed to promote its solubility and dissolution rate. ingentaconnect.com The selection of a suitable polymer carrier is crucial in ASD development to ensure the physical stability of the amorphous drug, preventing crystallization during manufacturing or storage. mdpi.comdrug-dev.com Another approach to modify the solid-state properties is cocrystallization, and a Bergenin-isonicotinamide (1:1) cocrystal has been developed, which demonstrated improved solubility. researchgate.net

Hygroscopicity and Thermal Stability Investigations

Investigations into the physicochemical properties of this compound have consistently shown that it is a non-hygroscopic compound and is stable against heat and humidity in its solid state. researchgate.netingentaconnect.comresearchgate.netresearchgate.net This inherent stability is a favorable characteristic for formulation, manufacturing, and storage. researchgate.net

Hygroscopicity studies, which measure the tendency of a substance to absorb moisture from the atmosphere, confirm its low affinity for water uptake. One study quantified this by storing bergenin at various relative humidity (RH) levels (from 22.45% to 98.00% RH at 25°C), demonstrating only a very slight weight gain of -0.03% to 0.19% w/w. nih.gov This indicates good stability against moisture. nih.gov In contrast, formulation approaches can alter this property; for instance, a bergenin-phospholipid complex was found to be more hygroscopic, with a critical relative humidity of about 80%. nih.gov Similarly, a cocrystal of bergenin with 4-aminobenzamide (B1265587) was found to have lower hygroscopicity than this compound. researchgate.netcolab.ws

Thermal stability has been assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which confirmed that the commercial form is a stable monohydrate. researchgate.net Further studies subjecting bergenin to dry heat and moist heat showed no degradation, reinforcing its high thermal stability in the solid form. researchgate.net

Table 2: Hygroscopicity of this compound
SubstanceConditionObservationSource
This compoundSolid StateNot hygroscopic; stable against humidity. researchgate.netingentaconnect.comresearchgate.net
This compound22.45%–98.00% RH at 25°CSlight weight gain (-0.03% to 0.19% w/w). nih.gov
Bergenin-Phospholipid ComplexIncreasing RH at 25°CMore hygroscopic; Critical Relative Humidity (CRH) ≈ 80%. nih.gov

Degradation Pathways and Impurity Profiling

While this compound is stable in its solid state, it exhibits instability in solution, particularly under neutral and alkaline conditions. researchgate.netingentaconnect.comresearchgate.net The primary degradation pathway is the hydrolysis of the lactone bond. researchgate.netingentaconnect.com This degradation follows pseudo-first-order kinetics, with the rate increasing as the pH and temperature rise. ingentaconnect.comresearchgate.net Bergenin is stable in acidic environments (pH 1.0, 3.0, and 5.0). researchgate.net However, at pH 7.0 and 8.0, significant degradation occurs. researchgate.net For example, at 37°C, the half-life of bergenin is approximately 14.4 hours at pH 7 and only 2.9 hours at pH 8. researchgate.net This instability in neutral and alkaline physiological environments, such as the intestinal tract, is considered a contributing factor to its low oral bioavailability. researchgate.netingentaconnect.com

Impurity profiling, which involves the detection, identification, and quantification of impurities, is a critical aspect of drug development. ijprajournal.com For bergenin, analytical methods such as High-Performance Liquid Chromatography (HPLC) are used for this purpose. researchgate.net Validation of these methods ensures they are "stability-indicating," meaning they can accurately separate the intact drug from its degradation products. europa.eu In one study, an HPLC method was validated for bergenin quantification, which included checking for peak purity to ensure that no impurities or co-eluting substances were present under the main bergenin peak. researchgate.net Stress testing, which involves subjecting the drug to conditions like acid, base, oxidation, and photolysis, is used to identify likely degradation products and establish degradation pathways. europa.eu For bergenin, photostability testing showed no degradation under UV light (254 nm). researchgate.net

Table 3: Stability of Bergenin in Solution at 37°C
pHStabilityDegradation KineticsHalf-life (t₁/₂)
1.0Stable--
3.0Stable--
5.0Stable--
7.0Unstable (Hydrolysis)Pseudo first-order14.4 hours
8.0Unstable (Hydrolysis)Pseudo first-order2.9 hours

Data sourced from Zhou et al., 2008 and Kumar et al., 2021. researchgate.netresearchgate.net

Stability Testing Methodologies

The stability of this compound has been evaluated using a range of standard pharmaceutical testing methodologies to assess its physical and chemical integrity under various conditions. researchgate.net These studies are essential to determine appropriate storage conditions and shelf-life. chromatographyonline.com

For solid-state characterization and stability, the primary techniques employed are Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). researchgate.net PXRD is used to monitor the crystallinity and detect any polymorphic transformations. ingentaconnect.comresearchgate.net DSC and TGA are used to investigate thermal events, such as melting and decomposition, and to confirm the hydration state of the molecule. researchgate.net

Formal stability testing programs typically include long-term and accelerated studies. europa.euchromatographyonline.com In these studies, samples are stored in controlled stability chambers at specific temperature and humidity conditions (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated). chromatographyonline.com Samples are then periodically tested using validated, stability-indicating analytical methods, such as HPLC, to quantify the active substance and detect any degradation products. nih.goveuropa.eu Stress testing is also performed by exposing bergenin to harsh conditions, including high heat, humidity, photolysis (UV light), and a wide range of pH values, to understand its intrinsic stability and degradation pathways. researchgate.neteuropa.eu Studies on bergenin have shown it to be stable under forced degradation conditions of dry heat, moist heat, and UV light. researchgate.net

Analytical Method Development and Validation

Quantification of Bergenin (B1666849) Monohydrate in Biological and Plant Matrices

The determination of bergenin content in complex matrices such as plant extracts and biological fluids requires sensitive and specific analytical methods. stmjournals.innih.gov These methods are essential for verifying the presence and quantity of bergenin in herbal products and for studying its behavior in living organisms. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of bergenin in various plant species. researchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) coupled with a photodiode array (PDA) or UV detector is commonly employed for the separation and determination of bergenin. researchgate.netscielo.br

Researchers have developed simple and precise RP-HPLC methods for the simultaneous determination of bergenin and other compounds like gallic acid in different Bergenia species. researchgate.netresearchgate.net The separation is typically achieved on a C18 column. scielo.brscience.gov For instance, one method used a mobile phase of acetonitrile, water, and phosphoric acid (79.7:20:0.3) to quantify bergenin in Bergenia stracheyi, B. ligulata, and B. ciliata. researchgate.net Another study on Endopleura uchi extracts used a mobile phase of methanol (B129727) and a THF solution in water (pH 2.0) with detection at 215, 254, and 272 nm, where bergenin had a retention time of 11 minutes. scielo.br A validated method for Bergenia leaf samples identified bergenin at a retention time of 10.7 minutes. researchgate.net These HPLC methods are vital for the quality assessment of herbal products containing Bergenia extracts. researchgate.net

Plant/MatrixColumnMobile PhaseFlow RateDetection WavelengthRetention Time (min)Reference
Endopleura uchiMerck LiChrospher 100 RP-18eMethanol (20%) and THF solution in water (pH 2.0) (80%)1.0 mL/min272 nm11 scielo.br
Bergenia species-Acetonitrile:Water:Phosphoric acid (79.7:20:0.3)--- researchgate.net
Bergenia leavesLuna C18(2)-HSTGradient of Methanol and Water with 0.1% TFA-272 nm10.7 researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for quantifying bergenin, especially for routine quality control of herbal materials. researchgate.nettsijournals.com This method is used for the simultaneous quantification of bergenin and other biomarkers in plant extracts. scispace.com

In a typical HPTLC method, pre-coated silica (B1680970) gel 60 F254 plates are used as the stationary phase. researchgate.netscispace.com The mobile phase composition is optimized to achieve good separation. For example, a mobile phase of chloroform, methanol, and acetic acid (8:1:1, v/v/v) was used to quantify bergenin in Bergenia ligulata extracts, yielding an Rf value of 0.28 ± 0.03. researchgate.netnih.gov Another method for Caesalpinia digyna used ethyl acetate-methanol-glacial acetic acid (8:1.5:0.2, v/v), where bergenin had an Rf value of 0.22. tsijournals.com Densitometric scanning is performed at the wavelength of maximum absorbance for bergenin, typically around 260-276 nm, for quantification. researchgate.netscispace.com

Plant/MatrixMobile PhaseRf ValueDetection WavelengthReference
Bergenia ligulataChloroform:Methanol:Acetic acid (8:1:1, v/v/v)0.28 ± 0.03276 nm researchgate.net
Caesalpinia digynaEthyl acetate (B1210297):Methanol:Glacial acetic acid (8:1.5:0.2, v/v)0.22275 nm tsijournals.com
Flueggea virosaDichloromethane:Methanol (8.5:1.5, v/v)0.29 ± 0.01260 nm scispace.com

For the analysis of bergenin in complex biological matrices like rat or human plasma, highly sensitive and selective methods are required. nih.govsigmaaldrich.com Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS or LC-MS/MS) is the method of choice for such applications due to its superior speed, resolution, and sensitivity. nih.govscience.gov

A rapid and sensitive LC-MS/MS method was developed for the determination of bergenin in rat plasma following oral administration of a Bergenia purpurascens extract. nih.gov The analysis was performed on a C18 column with an isocratic mobile phase of water-methanol (30:70, v/v). nih.govresearchgate.net Detection was achieved using a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative mode. nih.gov Quantification was performed using multiple-reaction monitoring (MRM), with the mass transition ion-pair of m/z 327.3/192.0 selected for bergenin. nih.govresearchgate.net This method demonstrated excellent linearity over a range of 1.00–2000 ng/mL, with a low limit of quantitation (LLOQ) of 1.00 ng/mL, making it suitable for pharmacokinetic studies. nih.gov

MatrixColumnIonization ModeMass Transition (m/z)Linearity Range (ng/mL)LLOQ (ng/mL)Reference
Rat PlasmaDiamonsil® C18ESI Negative327.3 → 192.01.00–20001.00 nih.gov
Human PlasmaReversed PhaseESI Negative[M-H]⁻3–1000- sigmaaldrich.com

Method Validation Parameters for Research Applications

Validation of an analytical method is essential to demonstrate that it is suitable for its intended purpose. apvma.gov.au For research applications, analytical methods for bergenin quantification are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, range, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). scispace.comapvma.gov.ausciencescholar.us

Linearity and Range : This is established by analyzing serial dilutions of a standard solution. For bergenin, excellent linearity is often reported, with correlation coefficients (r²) greater than 0.99 over the specified concentration range. nih.govresearchgate.nettsijournals.com The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision. apvma.gov.au

Accuracy : Determined by recovery studies, accuracy reflects the closeness of the measured value to the true value. tsijournals.comapvma.gov.au For bergenin, recovery rates are typically high, often between 98% and 100%. tsijournals.comscispace.com

Precision : This parameter expresses the closeness of agreement among a series of measurements. It is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). nih.govscispace.com Results are expressed as the relative standard deviation (%RSD), which should be within acceptable limits (e.g., <2%). scispace.com

LOD and LOQ : The Limit of Detection (LOD) is the lowest amount of an analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. tsijournals.comsciencescholar.us For an HPTLC method, the LOD and LOQ for bergenin were found to be 27 ng/band and 81 ng/band, respectively. scispace.com A highly sensitive UPLC-MS/MS method reported an LLOQ of 1.00 ng/mL in plasma. nih.gov

ParameterTypical Acceptance CriteriaReported Value Example (Bergenin)Reference
Linearity (r²)> 0.990.997 - 0.999 scispace.com
Accuracy (% Recovery)Within 98-102% (varies)98.7% - 99.4% scispace.com
Precision (%RSD)< 2%Intra-day: 1.41-1.71%; Inter-day: 1.68-1.89% scispace.com
LOD-27 ng/band (HPTLC) scispace.com
LOQ-81 ng/band (HPTLC) scispace.com

Advanced Research Methodologies and Computational Approaches

Omics Technologies in Preclinical Investigations (e.g., Metabolomics, Proteomics, Transcriptomics)

Omics technologies offer a holistic view of the molecular landscape of a biological system in response to a substance. biobide.comhumanspecificresearch.org These high-throughput techniques, including metabolomics, proteomics, and transcriptomics, are pivotal in preclinical research to understand the multifaceted effects of bergenin (B1666849). biobide.com By integrating data from these different omics layers, researchers can construct a comprehensive picture of the pathways modulated by bergenin. metwarebio.com

Metabolomics: This branch of omics focuses on the global analysis of metabolites within a biological system. humanspecificresearch.org In the context of bergenin research, metabolomics can identify changes in metabolic profiles in cells or organisms, revealing how bergenin affects various metabolic pathways. researchgate.net This is crucial for understanding its systemic effects and identifying biomarkers of its activity. metwarebio.com

Proteomics: Proteomics involves the large-scale study of proteins, their structures, and their functions. humanspecificresearch.org For bergenin, proteomic analyses can identify proteins whose expression levels or post-translational modifications are altered upon treatment. This helps in pinpointing the direct targets and downstream signaling cascades affected by the compound. For instance, proteomic studies have been instrumental in investigating the mechanisms of action of antifungal compounds by identifying differentially expressed proteins in pathogens treated with the compound. mdpi.com

Transcriptomics: Transcriptomics analyzes the complete set of RNA transcripts in a cell or organism. humanspecificresearch.org This technology can reveal how bergenin influences gene expression. By measuring changes in mRNA levels, researchers can understand which genes are up- or down-regulated, providing clues about the biological processes it modulates, such as inflammatory and metabolic pathways. mdpi.com

The integration of these omics technologies allows for a multi-faceted understanding of bergenin's biological impact, moving from a single-target to a systems-level perspective. metwarebio.comnih.gov

Systems Biology and Network Pharmacology for Target Identification

Systems biology and network pharmacology are computational approaches that integrate complex biological data to understand drug action from a network perspective. researchgate.net These methods are particularly useful for multi-target compounds like bergenin, which is known to interact with various biological pathways. mdpi.commdpi.com

Network pharmacology constructs interaction networks between the compound, its potential protein targets, and associated diseases. researchgate.net For bergenin, this approach has been used to predict its molecular mechanisms in various conditions. By analyzing these complex networks, researchers can identify key protein hubs and signaling pathways that are significantly modulated by bergenin. For example, network pharmacology analysis, combined with experimental validation, has been used to elucidate the mechanisms of action of herbal medicines containing bergenin against complex diseases like chronic obstructive pulmonary disease (COPD). researchgate.net Such analyses have suggested that bergenin's therapeutic effects may stem from its ability to target multiple pathways simultaneously, including the MAPK and NF-κB signaling pathways. exaly.comx-mol.net This systems-level view helps to formulate hypotheses about its polypharmacology, which can then be tested experimentally. naturalproducts.net

Computational Chemistry and In Silico Screening

Computational chemistry and in silico screening are powerful tools in modern drug discovery, enabling the rapid and cost-effective evaluation of chemical compounds. aganitha.ainih.gov These methods are used to predict the properties of molecules, their interactions with biological targets, and their potential as therapeutic agents. aganitha.ai

In silico approaches for bergenin research involve a range of techniques from molecular docking to more complex simulations. naturalproducts.net These methods complement laboratory experiments by providing detailed, atom-level insights into molecular interactions and helping to prioritize compounds for further testing. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com It is widely used to screen virtual libraries of compounds against a protein target and to understand the structural basis of protein-ligand interactions. mdpi.com

Numerous molecular docking studies have been performed to investigate the interaction of bergenin with various protein targets implicated in different diseases. These studies have provided valuable insights into its potential mechanisms of action. For instance, docking studies have predicted that bergenin can bind to key enzymes and receptors involved in neurodegenerative diseases, cancer, and inflammation. ijprajournal.comfrontiersin.orgnih.gov Reverse docking calculations have also been employed to identify potential biological targets for bergenin, with one study suggesting galectin-3 as a target. frontiersin.org The results are typically evaluated using scoring functions that estimate the binding affinity.

Table 1: Molecular Docking Studies of Bergenin with Various Protein Targets
Protein TargetPDB IDTherapeutic AreaDocking Score / FindingReference
Acetylcholinesterase (AChE)1B41Alzheimer's DiseaseGOLD score and fitness comparable to standard drugs. nih.gov
Butyrylcholinesterase (BuChE)1P0IAlzheimer's DiseaseGOLD score and fitness comparable to standard drugs. nih.gov
Tau protein kinase 1 (GSK-3β)1J1BAlzheimer's DiseaseGOLD score and fitness comparable to standard drugs. nih.gov
β-secretase (BACE-1)1FKNAlzheimer's DiseasePredicted to have inhibitory activity. nih.gov
Nogo-A-Multiple SclerosisDocking score of 25.578. ijprajournal.com
NgR1-Multiple SclerosisShowed a high docking score. ijprajournal.com
Galectin-3-CancerIdentified as a potential target through reverse docking. frontiersin.org
Apoptosis inhibitor protein Bcl-24LVTCancerBergenin derivatives showed preferential binding. researchgate.net
SRC, PIK3R1, AKT1, HRAS-Breast CancerShowed favorable Glide scores, suggesting inhibition of PI3K-Akt and MAPK signaling. researchgate.net

Molecular dynamics (MD) simulations are computational methods that calculate the time-dependent behavior of a molecular system. mdpi.com MD simulations provide detailed information about the conformational changes and stability of protein-ligand complexes over time.

In the study of bergenin, MD simulations have been used to validate the results of molecular docking and to investigate the stability of the predicted protein-bergenin complexes. For example, a 50-nanosecond MD simulation was performed on the bergenin-galectin-3 complex, which revealed that bergenin can bind stably within the carbohydrate recognition domain of galectin-3. nih.gov These simulations showed the formation of stable hydrogen bonds and π-stacking interactions, confirming a strong binding interaction. nih.gov MD simulations have also been used to derive parameters like Hansen solubility parameters for bergenin. x-mol.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmedcraveonline.com QSAR models use molecular descriptors, which are numerical representations of the physicochemical properties of molecules, to predict the activity of new, untested compounds. jocpr.comlongdom.org

A typical QSAR model is represented by a mathematical equation: Activity = f (molecular descriptors) + error wikipedia.org

While specific QSAR models developed exclusively for bergenin monohydrate are not widely detailed in the available literature, the methodology is highly applicable. For derivatives of bergenin, QSAR studies could be conducted to predict their therapeutic potential for various activities, such as anticancer or anti-inflammatory effects. nih.gov The process would involve:

Collecting a dataset of bergenin analogs with experimentally measured biological activities.

Calculating a wide range of molecular descriptors for each analog.

Using statistical methods, like multiple linear regression, to build a model that correlates the descriptors with the activity. longdom.org

Validating the model to ensure its predictive power. wikipedia.org

Such models can guide the rational design of new bergenin derivatives with enhanced potency and optimized properties. jocpr.com

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure, geometry, and reactivity of molecules. hokudai.ac.jp These methods provide fundamental insights that are often inaccessible through experimental techniques alone. hokudai.ac.jp

For bergenin, quantum chemical calculations can be employed to:

Determine its three-dimensional structure with high accuracy.

Calculate its electronic properties, such as charge distribution and molecular orbitals, which are crucial for understanding its reactivity and interaction with biological targets.

Investigate reaction mechanisms at a molecular level.

For example, quantum chemistry calculations at the B3LYP level have been used to study the structure-activity relationship of bergenin and its acetylated analogs. researchgate.net Furthermore, fully periodic quantum charge density calculations have been integrated with high-resolution X-ray crystallographic data to analyze the hydrogen bonds within the crystal lattice of this compound, providing precise information on bond energies. researchgate.net This approach helps in understanding the forces that stabilize the compound's crystal structure. researchgate.net The combination of machine learning with quantum chemical calculations is also an emerging strategy to discover novel molecules with desired properties. riken.jprsc.org

Computational Toxicology Prediction (Preclinical)

In the preclinical assessment of therapeutic candidates, computational toxicology, or in silico toxicology, serves as a crucial primary step to forecast the potential adverse effects of a compound. These predictive models utilize a molecule's structure to estimate its toxicological profile, thereby guiding further experimental studies. For this compound, various computational analyses have been performed to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

In silico studies have yielded varied predictions regarding the toxicity of bergenin. Some analyses have predicted that bergenin may have carcinogenic properties in rodents. researchgate.netnih.govresearchgate.net One study highlighted a predicted LD50 of 290 mg/kg, indicating a degree of toxicity. researchgate.net However, this contrasts with other research and established literature that suggests bergenin is non-toxic and does not pose a significant toxicological risk to humans. researchgate.netnih.gov Further computational assessments have indicated that bergenin is predicted to have negative toxicity in most animal models. ijprajournal.com

Pharmacokinetic predictions through computational models suggest that bergenin has moderate intestinal absorption. nih.govresearchgate.netresearchgate.net It is also predicted to be an inhibitor of several cytochrome P450 enzymes, specifically CYP3A4, CYP2C9, and CYP2C19, which are crucial for drug metabolism. nih.govresearchgate.netijprajournal.com Predictions also indicate that bergenin has the ability to cross the blood-brain barrier. ijprajournal.com The metabolism of bergenin is largely defined by the CYP450 enzyme system. nih.govresearchgate.net

These computational predictions offer a preliminary risk assessment, highlighting areas that require further investigation through in vitro and in vivo toxicological assays to confirm or refute the in silico findings.

Table 1: Summary of Computational Toxicology Predictions for Bergenin

Parameter Prediction Finding Source(s)
Carcinogenicity Predicted Potential carcinogenicity in mice and rats. researchgate.netnih.govresearchgate.net
Not Predicted Found to be nontoxic according to modern toxicity measures. nih.gov
Acute Toxicity (LD50) Predicted 290 mg/kg. researchgate.net
Blood-Brain Barrier (BBB) Permeability Predicted Capable of crossing the BBB. ijprajournal.com
Human Intestinal Absorption (HIA) Predicted Moderate absorption. nih.govresearchgate.netresearchgate.net
Cytochrome P450 Inhibition Predicted Inhibitor of CYP3A4, CYP2C9, and CYP2C19. nih.govresearchgate.netijprajournal.com

| General Toxicity | Predicted | Negative toxicity in most predicted animal models. | ijprajournal.com |

High-Throughput Screening Techniques for Bioactivity Discovery

High-throughput screening (HTS) is a drug discovery methodology that involves the automated testing of large numbers of compounds against a specific biological target. bmglabtech.com This process allows for the rapid identification of "hits"—compounds that demonstrate a desired biological activity. bmglabtech.comevotec.com HTS is a cornerstone of modern pharmaceutical research, enabling the efficient screening of vast compound libraries to accelerate the discovery of new therapeutic agents. bmglabtech.comresearchgate.net The primary goal is to quickly exclude compounds with no or poor effects and identify promising leads for further development. bmglabtech.com

In the context of bergenin, high-throughput techniques have been instrumental in its identification and quantification from natural sources, which is a critical step in bioactivity discovery. While large-scale HTS campaigns to identify bergenin from synthetic libraries are not the typical discovery route for this natural product, high-throughput analytical methods are essential for screening plant extracts to find and isolate bioactive constituents.

Techniques such as ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS/MS) have been developed for the rapid and sensitive quantification of bergenin and other phenolic compounds in various plant species. plos.org These methods allow for the high-throughput analysis of numerous plant samples, facilitating the identification of species and specific accessions with high yields of bergenin. plos.org For example, a UHPLC-QqQLIT-MS/MS method was successfully used to screen 150 samples from four different Bergenia species, demonstrating its utility in rapid quality control and authentication of raw materials for the pharmaceutical industry. plos.org Such analytical techniques are compatible with the principles of HTS by enabling the rapid evaluation of many samples for the presence and quantity of a bioactive compound. researchgate.netresearchgate.net

Furthermore, the characteristics of bergenin make it a suitable candidate for inclusion in HTS campaigns targeting various diseases. For instance, assays used to study its effects on bladder cancer have been noted for their compatibility with high-throughput screening. researchgate.net

Table 2: Application of High-Throughput Techniques in Bergenin Research

Technique Application Purpose Source(s)
UHPLC-QqQLIT-MS/MS Quantitative Analysis Rapid and sensitive quantification of bergenin in multiple Bergenia species to identify high-yielding sources. plos.org
High-Performance Liquid Chromatography (HPLC) Phytochemical Analysis Identification and quantification of bergenin and other bioactive compounds in plant extracts. researchgate.netd-nb.info

| HTS-compatible Assays | Bioactivity Screening | Evaluating the biological effects of bergenin, such as its inhibitory action on bladder cancer progression. | researchgate.net |

Intellectual Property Landscape and Regulatory Science Considerations

Patent Analysis and Intellectual Property Trends related to Bergenin (B1666849) Monohydrate and its Derivatives

The intellectual property landscape for bergenin and its derivatives reveals a growing interest in its therapeutic potential, with a focus on overcoming its natural limitations and exploring new medical applications. An analysis of patent activity indicates a trend towards the development of novel derivatives and formulations to enhance its bioavailability and efficacy.

Patents related to bergenin cover a range of applications, reflecting its diverse pharmacological properties. These include its use for its antioxidant, anti-inflammatory, and anti-cancer activities. mdpi.com A significant portion of the intellectual property is focused on creating derivatives of bergenin to improve its physicochemical properties. For instance, the inherent low solubility and poor permeability of bergenin, which lead to poor oral bioavailability, are major hurdles for its pharmaceutical use. mdpi.comresearchgate.net Consequently, research and patenting efforts are often directed towards modifications of the bergenin structure to create more potent and bioavailable compounds.

One notable trend is the synthesis of bergenin derivatives through the esterification of its hydroxyl groups. nih.govfrontiersin.org For example, a Chinese patent describes bergenin derivatives designed as anticancer drugs, highlighting the modification of the core structure to yield compounds with significant inhibitory effects on various cancer cell lines. google.com These derivatives are often dihydroisocoumarin compounds, retaining the lactone ring characteristic of bergenin. google.com The aim of such structural modifications is to develop new chemical entities with improved therapeutic profiles that can be protected by patents.

The following table provides a summary of selected patents related to bergenin and its derivatives, illustrating the scope of innovation in this field.

Patent/Publication NumberTitle/SubjectKey Application/InnovationAssignee/Inventors (if available)
CN104725393B Bergenin derivative as well as preparation method and application thereofDescribes novel bergenin derivatives with a modified structure for use as anticancer agents, effective against esophageal, gastric, and melanoma cancer cells. google.comYan Fulin, Yang Yanxia, et al. google.com
CN200410040660.9 The preparation of bergenin compositae pillsA pharmaceutical preparation of bergenin in pill form. nih.govNot specified
CN200410078846.3 The preparation of bergenin compositae soft capsulesA pharmaceutical formulation of bergenin in soft capsule form. nih.govLi J. nih.gov
Not specified Bergenin lipoic acid esterA derivative with enhanced antioxidant potential. encyclopedia.pubNot specified
Not specified Herbal skinceutical compositionA composition containing Saxifraga ligulata (a source of bergenin) for improving skin health. encyclopedia.pubNot specified

This table is based on available patent information and is not exhaustive.

The patent activity underscores a strategic direction in the pharmaceutical and nutraceutical industries. The focus is not just on the extraction and use of natural bergenin, but more so on the creation of proprietary derivatives with enhanced pharmacological value. This trend is common in natural product drug discovery, where the modification of a known bioactive compound can lead to new intellectual property and commercially viable products.

Academic Perspectives on Regulatory Science for Natural Product Development (Preclinical Focus)

The development of natural products like bergenin monohydrate into modern therapeutic agents is fraught with challenges that are frequently discussed from an academic perspective within the framework of regulatory science. ijpsjournal.comnih.gov Regulatory science, in this context, aims to develop new tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products, a process that is particularly complex for natural compounds. researchgate.net

From a preclinical standpoint, academics highlight several key hurdles in the development of natural products:

Complexity and Standardization: Natural products are often complex mixtures, and the isolation and characterization of a single active compound like bergenin is a significant task. rsc.orgnih.gov Ensuring the consistent quality and purity of the compound from batch to batch is a major regulatory requirement that can be difficult to achieve with natural sources. ijpsjournal.com The conformation of this compound has been established through X-ray analysis, which is a crucial step in its characterization. mdpi.comencyclopedia.pub

Scalable Production and Sustainability: The large-scale production of a natural compound can be challenging and may have ecological consequences if the natural source is over-harvested. rsc.orgnih.gov While bergenin is found in several plants, including various species of Bergenia, its supply for widespread medicinal use could be limited. frontiersin.org This has led to research into synthetic and semi-synthetic methods of production to ensure a stable and sustainable supply chain, a key consideration for regulatory approval.

Bioavailability and Pharmacokinetics: A common issue with many natural products, including bergenin, is poor bioavailability. researchgate.netijpsjournal.com Academic research often focuses on understanding the absorption, distribution, metabolism, and excretion (ADME) profile of these compounds. Preclinical studies are essential to determine factors like low solubility and permeability that limit oral bioavailability. mdpi.com Addressing these issues through formulation strategies, such as phospholipid complexes or prodrugs, is a critical area of academic investigation aimed at meeting regulatory expectations for drug delivery. researchgate.net

Predictivity of Preclinical Models: A significant challenge in preclinical development is the translation of findings from in vitro and animal studies to human outcomes. europa.eu Academic researchers are continuously working to develop and validate more predictive preclinical models. For natural products, which may have multi-target effects, standard preclinical toxicity and efficacy models may not be sufficient, necessitating more sophisticated approaches to satisfy regulatory bodies like the FDA and EMA. northeastern.edunih.gov

Navigating the Regulatory Pathway: There is a perception that academic researchers may not be fully aware of the extensive and complex data required for a successful Investigational New Drug (IND) application. researchgate.net Academic institutions are increasingly recognizing the need to integrate regulatory science into their research programs to bridge the gap between discovery and clinical development. diaglobal.org This includes a better understanding of Good Laboratory Practice (GLP) standards for preclinical safety studies, which are a firm regulatory requirement. northeastern.edunih.gov

In essence, the academic perspective on the preclinical development of natural products like this compound emphasizes the need for a multidisciplinary approach that combines natural product chemistry, pharmacology, and regulatory science. The goal is to generate a robust preclinical data package that not only demonstrates the potential of the compound but also addresses the key questions of quality, safety, and efficacy that are central to regulatory review.

Future Research Directions and Current Challenges

Elucidation of Novel Molecular Targets and Signaling Pathways

Future research will likely focus on identifying and validating novel molecular targets to broaden the therapeutic applications of bergenin (B1666849). While existing studies have implicated several signaling pathways, a deeper understanding of its molecular interactions is crucial.

Key signaling pathways associated with bergenin's activity include:

NF-κB and MAPK Signaling: Bergenin has been shown to inhibit the activation of these pathways, which are central to inflammatory responses. amegroups.cn

PI3K/Akt Signaling: Activation of this pathway by bergenin is linked to its neuroprotective effects. mdpi.commdpi.com

SIRT1 Signaling: Bergenin can directly bind to and activate SIRT1, playing a role in mitigating myocardial ischemia-reperfusion injury. researchgate.net

Nrf2 Pathway: By regulating the Nrf2 signaling pathway, bergenin can control oxidative stress and reduce apoptosis in ovarian cells. frontiersin.org

PPARγ/PTEN/AKT Pathway: Activation of this pathway suggests bergenin's potential in hindering the progression of bladder cancer. frontiersin.org

JAK/STAT and STAT3/Akt: Bergenin's modulation of these pathways is associated with its anticancer properties. nih.gov

Computational approaches, such as reverse docking, have started to identify potential biological targets. frontiersin.orgnih.gov For instance, galectin-3, an enzyme involved in various cellular processes including cancer progression, has been suggested as a potential target for bergenin. frontiersin.orgnih.gov Further studies using molecular dynamics simulations can help to confirm the stability of bergenin's interaction with such targets. nih.gov The identification of protein targets like the NOD-like receptor family-pyrin domain containing 3 (NLRP3) inflammasome and the antiapoptotic protein B-Cell Lymphoma 2 (Bcl-2) further expands the known mechanistic landscape of bergenin. amegroups.cnresearchgate.net

Innovation in Advanced Drug Delivery Systems

A significant hurdle for the clinical application of bergenin is its poor physicochemical properties, which include low aqueous solubility, poor permeability, and a short biological half-life. mdpi.com These characteristics lead to low oral bioavailability, limiting its therapeutic efficacy. mdpi.comencyclopedia.pub Consequently, the development of advanced drug delivery systems is a critical area of ongoing research.

Current innovative strategies to enhance bergenin's delivery include:

Nanoparticle-based systems: Nano-based carriers are a primary focus for overcoming bergenin's limitations. mdpi.com These include polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). nih.govresearchgate.netmdpi.com For example, bergenin-loaded nanostructured lipid carriers have demonstrated a significant increase in relative bioavailability compared to pure bergenin. x-mol.net

Phospholipid complexes: Forming complexes with phospholipids (B1166683) can increase both the water and lipid solubility of bergenin, thereby enhancing its oral bioavailability. nih.gov Studies have shown that a bergenin-phospholipid complex solid dispersion significantly increased bioavailability in rats. nih.gov

Prodrugs and structural modifications: Creating prodrugs or chemically modifying the bergenin structure are other approaches to improve its pharmacokinetic profile. nih.govresearchgate.net

Other novel formulations: Researchers are also exploring extended-release tablets, herbal gels, and poly (lactic acid) polymers to improve the delivery and effectiveness of bergenin. mdpi.comnih.gov

These novel formulations aim to protect bergenin from degradation, increase its solubility and absorption, and provide sustained release, ultimately enhancing its therapeutic potential. mdpi.commdpi.comx-mol.net

Table 1: Advanced Drug Delivery Systems for Bergenin

Delivery System Key Findings Reference(s)
Nanostructured Lipid Carriers (NLCs) Showed a 4.27-fold higher relative bioavailability compared to pure bergenin. x-mol.net
Phospholipid Complex Solid Dispersion Resulted in a 156.33% relative oral bioavailability compared to bergenin alone. nih.gov
pH-sensitive Polymeric Nanoparticles Optimized nanoparticles had a mean particle size of 86.17 ± 2.1 nm and high entrapment efficiency. nih.gov

| Phospholipid Complexes | Increased solubility in n-octanol and water by 177.32 and 6.03 times, respectively. | nih.gov |

Sustainable Sourcing and Production Methodologies

Bergenin is naturally extracted from various plants, most notably from the genus Bergenia. frontiersin.org However, reliance on plant extraction presents challenges, including low and variable compound content and potential over-harvesting of medicinal plants. nih.gov This has spurred research into more sustainable and reliable production methods.

Key areas of development include:

Biotechnological Production: Synthetic biology offers a promising alternative for a sustainable supply of bergenin. nih.gov Researchers have successfully reconstructed the biosynthetic pathway of bergenin in Escherichia coli, achieving production levels of 1.41 g/L in a bioreactor. nih.gov This involves identifying and utilizing key enzymes like 2-C-glycosyltransferases and 4-O-methyltransferases. nih.govbioglyco.com

Plant Cell and Tissue Culture: In vitro cultivation of plant cells, such as callus cultures of Bergenia ciliata, has been shown to produce bergenin in quantities comparable to wild plants. scispace.comresearchgate.net Elicitation, the use of biotic or abiotic stressors to enhance secondary metabolite production, is a strategy being explored to increase yields in these cultures. thieme-connect.com

Sustainable Sourcing Practices: For companies that still rely on natural extraction, there is a growing emphasis on sustainable sourcing and cost-effective production methods to ensure the long-term availability of raw materials. github.com

These advancements in production are crucial for meeting the increasing market demand for bergenin in pharmaceuticals, cosmetics, and dietary supplements. github.commarketresearchintellect.comarchivemarketresearch.com

Table 2: Bergenin Content in Natural vs. In Vitro Sources

Source Bergenin Content Reference(s)
Wild Bergenia ciliata (Langtang) 4.28 µg/g scispace.comresearchgate.net
Wild Bergenia ciliata (Jumla) 4.53 µg/g scispace.comresearchgate.net
Wild Bergenia ciliata (Godawari) 3.64 µg/g scispace.comresearchgate.net

| In vitro Callus Culture | Up to 3.40 µg/g | scispace.comresearchgate.net |

Integration of Multidisciplinary Approaches and Computational Modeling

The complexity of natural product research necessitates the integration of various scientific disciplines. A multidisciplinary approach, combining pharmacology, chemistry, biotechnology, and computational science, is essential for advancing our understanding of bergenin. researchgate.netuib.nowun.ac.uk

Computational modeling, in particular, has become an invaluable tool in bergenin research:

In Silico Target Identification: As mentioned, reverse docking and other computational techniques are being used to predict potential molecular targets for bergenin, such as galectin-3. nih.gov This helps to guide and focus experimental research.

Molecular Docking and Dynamics: These methods are used to study the binding interactions between bergenin and its target proteins at the atomic level, providing insights into its mechanism of action. nih.govresearchgate.netinnpharmacotherapy.com For example, docking studies have shown that bergenin can effectively bind to the carbohydrate recognition domain of galectin-3. nih.gov

Pharmacokinetic Modeling: Computational tools can help predict the absorption, distribution, metabolism, and excretion (ADME) properties of bergenin and its derivatives, aiding in the design of molecules with improved bioavailability. nih.gov

Fermentation Process Modeling: In biotechnological production, mathematical models can be developed to simulate and optimize fermentation processes for higher yields. thinkgeoenergy.com

The establishment of interdisciplinary research networks and centers facilitates collaboration and knowledge sharing, which is crucial for tackling the multifaceted challenges in natural product drug discovery. uib.nouib.noscholarshipdb.net

Addressing Bioavailability Limitations in Preclinical Development

The primary challenge in the preclinical development of bergenin remains its low oral bioavailability. mdpi.comresearchgate.net This is attributed to its poor solubility in both water and lipids, classifying it as a Biopharmaceutics Classification System (BCS) class IV drug. encyclopedia.pubnih.gov Furthermore, its susceptibility to degradation in the digestive system and potential elimination by efflux pumps like P-glycoprotein contribute to its limited absorption. nih.govnih.gov

Future preclinical work must continue to focus on:

Rigorous in vivo testing of novel formulations to confirm improvements in bioavailability and therapeutic efficacy. researchgate.net

Investigating the role of metabolic enzymes and transporters in bergenin's disposition.

Exploring the potential for synergistic effects when co-administered with other compounds or absorption enhancers. frontiersin.org

By systematically addressing these bioavailability challenges, researchers can pave the way for bergenin monohydrate to realize its full therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.